1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXRPYEEMNGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438212 | |
| Record name | 1-(2,2-dimethoxyethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79844-33-0 | |
| Record name | 1-(2,2-Dimethoxyethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-dimethoxyethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(2,2-dimethoxyethyl)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted characterization of 1-(2,2-dimethoxyethyl)-2-nitrobenzene, a valuable intermediate in organic synthesis. The document outlines a viable synthetic pathway, presents detailed experimental protocols, and offers predicted analytical data to aid in the identification and quality control of this compound.
Synthesis of this compound
A robust and well-documented two-step synthetic route to this compound proceeds via the formation of the intermediate 2-nitrophenylacetaldehyde from o-nitrotoluene. This aldehyde is then converted to its dimethyl acetal, the target compound.
Synthetic Workflow
Caption: Two-step synthesis of this compound from o-nitrotoluene.
Experimental Protocols
Step 1: Synthesis of 2-Nitrophenylacetaldehyde
This procedure is adapted from the literature and involves the condensation of o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is subsequently hydrolyzed.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| o-Nitrotoluene | 137.14 | 1.0 | 137.1 g |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 1.2 | 143.0 g |
| Piperidine | 85.15 | 0.1 | 8.5 g |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | 500 mL |
| 18% Hydrochloric acid | - | - | As needed |
| Diethyl ether | 74.12 | - | As needed |
Procedure:
-
To a stirred solution of o-nitrotoluene and piperidine in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of 18% hydrochloric acid.
-
Continue stirring until the hydrolysis of the intermediate enamine is complete (as monitored by TLC).
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-nitrophenylacetaldehyde, which can be purified by vacuum distillation. A yield of approximately 83% can be expected.[1]
Step 2: Synthesis of this compound
This is a general procedure for the formation of a dimethyl acetal from an aldehyde.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 2-Nitrophenylacetaldehyde | 165.15 | 1.0 | 165.2 g |
| Methanol (anhydrous) | 32.04 | Excess | ~500 mL |
| Concentrated Sulfuric Acid | 98.08 | Catalytic | A few drops |
| Sodium bicarbonate | 84.01 | - | As needed |
Procedure:
-
Dissolve 2-nitrophenylacetaldehyde in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be further purified by vacuum distillation.
Characterization of this compound
Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | Expected to be >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the benzylic protons, the acetal proton, and the methoxy groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H (ortho to NO₂) |
| ~ 7.3 - 7.6 | m | 3H | Aromatic H's |
| ~ 4.6 - 4.8 | t | 1H | -CH(OCH₃)₂ |
| ~ 3.3 - 3.5 | s | 6H | -OCH₃ |
| ~ 3.0 - 3.2 | d | 2H | -CH₂-Ar |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the aromatic carbons, the acetal carbon, the benzylic carbon, and the methoxy carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | Aromatic C-NO₂ |
| ~ 132 - 135 | Aromatic C-H |
| ~ 128 - 130 | Aromatic C-H |
| ~ 123 - 125 | Aromatic C-H |
| ~ 102 - 104 | -CH(OCH₃)₂ |
| ~ 52 - 54 | -OCH₃ |
| ~ 35 - 38 | -CH₂-Ar |
IR (Infrared) Spectroscopy
The IR spectrum is expected to show strong absorptions corresponding to the nitro group and the C-O bonds of the acetal.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1525 - 1535 | Strong | Asymmetric NO₂ stretch |
| ~ 1345 - 1355 | Strong | Symmetric NO₂ stretch |
| ~ 1120 - 1050 | Strong | C-O stretch (acetal) |
MS (Mass Spectrometry)
The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment Ion |
| 211 | [M]⁺ (Molecular Ion) |
| 180 | [M - OCH₃]⁺ |
| 165 | [M - NO₂]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking any experimental work. The predicted characterization data should be confirmed by experimental analysis.
References
- 1. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Analysis of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(2,2-Dimethoxyethyl)-2-nitrobenzene, a valuable intermediate in organic synthesis. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The experimental protocols described are standardized procedures for obtaining such spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | Ar-H (ortho to NO₂) |
| ~ 7.5 - 7.6 | t | 1H | Ar-H (para to NO₂) |
| ~ 7.4 - 7.5 | t | 1H | Ar-H (meta to NO₂) |
| ~ 7.3 - 7.4 | d | 1H | Ar-H (ortho to CH₂) |
| ~ 4.5 - 4.6 | t | 1H | CH(OCH₃)₂ |
| ~ 3.3 - 3.4 | s | 6H | OCH₃ |
| ~ 3.1 - 3.2 | d | 2H | Ar-CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149 - 150 | C-NO₂ |
| ~ 135 - 136 | C-CH₂ |
| ~ 133 - 134 | Ar-CH (para to NO₂) |
| ~ 128 - 129 | Ar-CH (ortho to NO₂) |
| ~ 124 - 125 | Ar-CH (meta to NO₂) |
| ~ 121 - 122 | Ar-CH (ortho to CH₂) |
| ~ 102 - 103 | CH(OCH₃)₂ |
| ~ 53 - 54 | OCH₃ |
| ~ 35 - 36 | Ar-CH₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1525 - 1515 | Strong | Asymmetric NO₂ Stretch |
| ~ 1350 - 1340 | Strong | Symmetric NO₂ Stretch |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Bending |
| ~ 1120 - 1050 | Strong | C-O Stretch (Acetal) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 211 | Moderate | [M]⁺ (Molecular Ion) |
| 180 | High | [M - OCH₃]⁺ |
| 165 | Moderate | [M - NO₂]⁺ |
| 135 | High | [M - CH(OCH₃)₂]⁺ |
| 75 | Very High | [CH(OCH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024-4096) to achieve adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the neat liquid or solid sample is placed directly on the ATR crystal. For transmission IR of a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.
Physical and chemical properties of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 1-(2,2-Dimethoxyethyl)-2-nitrobenzene. This guide compiles the available information and provides data from related compounds for reference. All data presented for compounds other than this compound should be considered as estimations and not as experimentally determined values for the target compound.
Introduction
This compound, also known as ortho-nitrophenylacetaldehyde dimethyl acetal, is an organic compound with the chemical formula C₁₀H₁₃NO₄. Its structure features a nitro group and a dimethoxyethyl group attached to a benzene ring in an ortho configuration. This compound is of interest to researchers in organic synthesis and medicinal chemistry as a potential intermediate or building block for more complex molecules. The presence of both a nitroaromatic system and a protected aldehyde functionality (acetal) offers a range of possibilities for chemical transformations.
Physicochemical Properties
There is a notable absence of experimentally determined physical and chemical properties for this compound in publicly accessible literature. The following tables provide basic identifiers for the target compound and a compilation of experimental and predicted data for structurally related compounds to offer a comparative perspective.
Compound Identification
| Property | Value | Source |
| CAS Number | 79844-33-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| IUPAC Name | This compound | - |
| Synonyms | o-Nitrophenylacetaldehyde dimethyl acetal | - |
Predicted and Comparative Physical Properties
No experimental data for the target compound was found. The table below presents predicted data for a closely related compound and experimental data for a precursor.
| Property | 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene (Predicted) | Phenylacetaldehyde dimethyl acetal (Experimental) |
| Boiling Point | 322.9 ± 37.0 °C | 219-221 °C at 754 mmHg |
| Density | 1.124 ± 0.06 g/cm³ | 1.004 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.493 |
Source for 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene data:[2]. Source for Phenylacetaldehyde dimethyl acetal data:[3].
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the nitroaromatic ring and the dimethyl acetal.[4]
-
Nitroaromatic Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.[4] Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group, providing a key transformation for the synthesis of anilines.[4]
-
Dimethyl Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde functionality.[4] Acetals are stable under neutral to strongly basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[5][6] This allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.
Experimental Protocols
No specific experimental protocols for the synthesis or analysis of this compound were found in the searched literature. The following are generalized or analogous protocols that may be adapted.
Synthesis
A plausible synthetic route to this compound is the nitration of (2,2-dimethoxyethyl)benzene. A general procedure for the nitration of an activated benzene ring is as follows:
Analogous Synthesis: Nitration of an Aromatic Compound
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is carefully prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.
-
Reaction: The starting material, (2,2-dimethoxyethyl)benzene, is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. The cold mixed acid is then added dropwise to the solution with vigorous stirring, maintaining a low temperature (typically 0-10 °C).
-
Quenching: After the reaction is complete (monitored by TLC), the reaction mixture is poured onto crushed ice.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired ortho and para isomers.
This is a generalized protocol and would require optimization for the specific substrate.
Analytical Methods
Nitroaromatic compounds are typically analyzed using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile nitroaromatic compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of nitroaromatics, particularly for less volatile compounds or for monitoring reaction progress.
Spectroscopic Data
No experimental spectra for this compound are available. The following describes the expected spectral characteristics based on the functional groups present and data from related compounds.
¹H NMR Spectroscopy
Based on the structure and data for similar compounds, the expected proton NMR signals are:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern. For nitrobenzene, the ortho protons are the most deshielded.[7]
-
Acetal Methine Proton (-CH(OCH₃)₂): A triplet around 4.5-5.0 ppm.
-
Methylene Protons (-CH₂-): A doublet coupled to the acetal methine proton, likely in the range of 3.0-3.5 ppm.
-
Methoxy Protons (-OCH₃): A singlet integrating to six protons, typically around 3.3-3.6 ppm.
¹³C NMR Spectroscopy
Expected carbon NMR signals include:
-
Aromatic Carbons: Signals between 120-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded. For nitrobenzene, the ipso-carbon appears around 148 ppm.[7]
-
Acetal Carbon (-CH(OCH₃)₂): A signal around 100-105 ppm.
-
Methylene Carbon (-CH₂-): A signal in the range of 35-45 ppm.
-
Methoxy Carbons (-OCH₃): A signal around 50-55 ppm.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands are expected for the functional groups:
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O (Acetal): Stretching vibrations in the region of 1050-1150 cm⁻¹.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C: Stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 180, and cleavage of the C-C bond between the methylene and the acetal carbon.
Safety and Handling
No specific Safety Data Sheet (SDS) for this compound is available. The following are general safety precautions for handling nitroaromatic compounds.
Nitroaromatic compounds are often toxic and should be handled with appropriate care.[8][9] They can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[11] They may also be sensitive to light and heat.[11] Always consult the SDS for any chemical before use and follow established laboratory safety procedures.[10]
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Reactivity of Functional Groups
Caption: Key chemical transformations of the nitro and acetal functional groups.
Acetal Hydrolysis Mechanism
Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of an acetal to an aldehyde.
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. 1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene CAS#: 1803593-15-8 [chemicalbook.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. This compound | 79844-33-0 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on 1-(2,2-Dimethoxyethyl)-2-nitrobenzene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and application of 1-(2,2-dimethoxyethyl)-2-nitrobenzene as a versatile precursor in organic synthesis, with a primary focus on its role in the preparation of indole and its derivatives. Indole scaffolds are of paramount importance in medicinal chemistry and drug development, being integral to a vast array of pharmacologically active compounds. This document provides a comprehensive overview of the synthetic pathways utilizing this precursor, including detailed experimental protocols, quantitative data, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and execution of novel synthetic routes towards complex molecular architectures.
Introduction
This compound is a key organic intermediate characterized by the presence of a nitroaromatic ring and a protected aldehyde functionality in the form of a dimethyl acetal.[1] This unique combination of functional groups makes it a valuable starting material for the synthesis of various heterocyclic compounds, most notably indoles. The nitro group can be readily reduced to an amino group, which can then participate in an intramolecular cyclization with the latent aldehyde functionality to form the indole ring system. This strategy, known as reductive cyclization, offers a powerful and convergent approach to the synthesis of substituted indoles.[2]
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized in the table below. While specific experimental spectroscopic data for this compound is not widely available in the public domain, typical chemical shifts for the protons and carbons in similar nitroaromatic systems can be referenced for characterization.[3][4]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol [5] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents |
| Purity | Typically >95% for research-grade material[1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups of the acetal, the methylene protons, and the methine proton of the acetal. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with the protons ortho to the nitro group being the most deshielded.[3] The methoxy protons will likely appear as a singlet around δ 3.3-3.5 ppm, and the methylene and methine protons of the dimethoxyethyl group will be in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.[4] The carbons of the dimethoxyethyl side chain will appear in the aliphatic region of the spectrum.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 1-(2,2-dimethoxyethyl)benzene.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the ortho and para positions. The desired ortho isomer can be separated from the para isomer by standard chromatographic techniques.
Experimental Protocol: Nitration of 1-(2,2-Dimethoxyethyl)benzene
Materials:
-
1-(2,2-Dimethoxyethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and dichloromethane to 0 °C using an ice bath.
-
Slowly add concentrated nitric acid to the cooled mixture while maintaining the temperature at 0 °C.
-
To this nitrating mixture, add 1-(2,2-dimethoxyethyl)benzene dropwise from the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the organic layer with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.
Logical Workflow for Synthesis:
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 79844-33-0 [chemicalbook.com]
- 6. This compound | 79844-33-0 | Benchchem [benchchem.com]
Role of the nitro group in 1-(2,2-Dimethoxyethyl)-2-nitrobenzene reactivity
An In-depth Technical Guide on the Role of the Nitro Group in 1-(2,2-Dimethoxyethyl)-2-nitrobenzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the role of the nitro group in the chemical reactivity of this compound. The nitro group, a potent electron-withdrawing substituent, fundamentally governs the molecule's behavior in various chemical transformations. Its influence stems from a combination of strong inductive and resonance effects that modulate the electron density of the aromatic ring. This guide will detail these electronic effects, explore the resultant reactivity in key reaction classes, provide specific experimental protocols, and present quantitative data for relevant transformations. The primary focus is to elucidate how the nitro moiety serves as a critical functional group for activating the molecule towards specific synthetic pathways, most notably in the synthesis of indole derivatives, which are privileged scaffolds in medicinal chemistry.
The Electronic Influence of the Nitro Group
The reactivity of the benzene ring in this compound is dominated by the electronic properties of the nitro group (-NO₂). This group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing the nitrogen atom to withdraw electron density from the benzene ring through the sigma (σ) bond.[2] This effect deactivates the entire aromatic ring.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms.[3][4] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating partial positive charges at these sites.[5] Consequently, these positions become significantly less attractive for attack by electrophiles.[6]
These combined effects render the aromatic ring electron-deficient, a property that dictates its reaction pathways. The ring is strongly deactivated towards electrophilic aromatic substitution and simultaneously activated for nucleophilic aromatic substitution.[1][7]
Key Reaction Pathways and Reactivity
The electronic modifications imposed by the nitro group open up several important synthetic routes for this compound.
Electrophilic Aromatic Substitution
Due to the strong deactivating nature of the nitro group, electrophilic aromatic substitution (EAS) on this compound is generally difficult and requires harsh reaction conditions.[6] When the reaction does occur, the incoming electrophile is directed to the meta positions (C4 and C6) relative to the nitro group. This is because the ortho (C3) and para (C5) positions are more strongly deactivated due to the resonance effect, which places a partial positive charge on them.[5] The meta positions, being less deactivated, are the most electron-rich sites available for electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SNAr).[7] For an SNAr reaction to proceed, a good leaving group must be present on the ring, typically a halide. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group.[7][8] While this compound itself lacks a leaving group for a typical SNAr, its derivatives, such as 1-halo-2-nitrobenzenes, are excellent substrates for this reaction, which is a cornerstone of synthesizing substituted nitroaromatics.[9]
Reductive Cyclization: A Gateway to Indoles
The most significant and synthetically valuable reaction involving the nitro group in this context is its reduction. The nitro group can be reduced to various functionalities, most commonly an amino group (-NH₂), using reagents like catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe, HCl; SnCl₂).[10]
The reduction of this compound is the first step in a powerful intramolecular cyclization reaction to form indole, a key heterocyclic motif in many natural products and pharmaceuticals.[11][12] The process, often referred to as the Reissert indole synthesis or a related reductive cyclization, follows a clear logical pathway.
dot
Caption: Reductive cyclization pathway of this compound to indole.
-
Reduction: The nitro group is reduced to an amine, forming 2-(2,2-dimethoxyethyl)aniline.
-
Hydrolysis: Under acidic conditions used for the cyclization, the dimethoxyethyl group (an acetal) is hydrolyzed to reveal an aldehyde functional group.
-
Cyclization: The newly formed amine attacks the aldehyde intramolecularly, followed by dehydration, to form the indole ring.
This transformation is highly efficient and is a key strategy in drug development for accessing substituted indoles.[12]
Experimental Protocols & Data
Synthesis of this compound
The synthesis of the title compound is typically achieved through the nitration of 1-(2,2-dimethoxyethyl)benzene.[13] The acetal functional group is stable under standard nitrating conditions.
Protocol:
-
To a stirred solution of 1-(2,2-dimethoxyethyl)benzene in a suitable solvent (e.g., dichloromethane), a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (typically 0-5 °C).
-
The reaction is carefully monitored and stirred at low temperature for a specified period.
-
Upon completion, the reaction mixture is quenched by pouring it over ice water.
-
The organic layer is separated, washed with a neutralising agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified, usually by column chromatography, to yield this compound.
Reductive Cyclization to Indole
Protocol: This protocol is adapted from general procedures for the reductive cyclization of ortho-nitroaryl derivatives.[9][14]
-
This compound (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.
-
A catalyst, typically 5-10 mol% of palladium on carbon (Pd/C), is added to the solution.
-
The reaction vessel is purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion of the reduction, an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) is added to facilitate the hydrolysis and cyclization. The reaction may require gentle heating.
-
After the cyclization is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography or crystallization to afford pure indole.
Quantitative Data
The following table summarizes representative yields for the key transformations discussed. Yields can vary based on the specific reagents and conditions used.
| Transformation | Starting Material | Product | Typical Reagents | Yield (%) | Reference(s) |
| Nitration | 1-(2,2-Dimethoxyethyl)benzene | This compound | HNO₃, H₂SO₄ | ~70-85 | Analogous to nitration of similar substrates.[15] |
| Reductive Cyclization | This compound | Indole | H₂, Pd/C; then H⁺ | ~80-95 | Based on high efficiency of similar reductive cyclizations.[9][11][16] |
| SNAr (Illustrative) | 1-Chloro-2-nitrobenzene | 1-Methoxy-2-nitrobenzene | NaOMe, MeOH | >90 | Representative of SNAr reactions activated by a nitro group.[7][8] |
Visualizations of Mechanisms and Workflows
Resonance Structures of Nitrobenzene
The diagram below illustrates how the nitro group withdraws electron density from the aromatic ring via the resonance effect, creating partial positive charges at the ortho and para positions.
dot
Caption: Resonance delocalization in nitrobenzene leading to deactivation.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a target compound in a research setting.
dot
Caption: A generalized workflow for a typical organic synthesis experiment.
Conclusion
The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's reactivity. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while priming it for nucleophilic substitution. Most importantly, the nitro group serves as a synthetic precursor to an amine, enabling a highly efficient reductive cyclization pathway to form the indole scaffold. This strategic use of the nitro group's properties is a cornerstone of modern synthetic chemistry and is of paramount importance to professionals in drug discovery and development who frequently rely on indole-based molecules. Understanding the multifaceted role of this functional group is essential for designing rational synthetic routes and developing novel chemical entities.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 79844-33-0 | Benchchem [benchchem.com]
- 14. Indole synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Indole Synthesis from 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The synthesis of substituted indoles is, therefore, a critical endeavor in drug discovery and development. One versatile approach to indole synthesis involves the reductive cyclization of ortho-substituted nitroarenes. This document provides detailed application notes and protocols for the synthesis of indoles utilizing 1-(2,2-dimethoxyethyl)-2-nitrobenzene as a key starting material. This method is a variation of established indole syntheses, such as the Leimgruber-Batcho synthesis, and offers a reliable route to indoles unsubstituted at the 2- and 3-positions.[1][2][3]
The strategic use of this compound, which possesses a protected aldehyde functional group ortho to a nitro group, allows for a two-step sequence involving reduction of the nitro group followed by intramolecular cyclization to furnish the indole ring. This approach is advantageous due to the commercial availability of similar ortho-nitrotoluenes and the generally high yields and mild reaction conditions associated with the reductive cyclization step.[1][3]
Reaction Principle
The synthesis proceeds via a reductive cyclization pathway. The nitro group of this compound is first reduced to an amino group. The resulting aniline intermediate, which contains an acetal functional group, undergoes acid-catalyzed hydrolysis to reveal an aldehyde. This ortho-amino-substituted phenylacetaldehyde then spontaneously cyclizes, followed by dehydration, to yield the final indole product. Various reducing agents can be employed for the initial nitro group reduction, offering flexibility in adapting the protocol to specific substrate requirements and laboratory capabilities.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of indole from this compound.
Materials and Reagents
-
This compound
-
Reducing Agents (select one):
-
Solvents:
-
For Catalytic Hydrogenation: Benzene, Toluene, or Ethanol.
-
For Metal/Acid Reduction: Ethanol, Acetic acid.
-
For Sodium Dithionite Reduction: Aqueous methanol or ethanol.
-
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup and in situ acetal hydrolysis.
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying.
-
Organic solvents for extraction (e.g., Ethyl acetate, Dichloromethane).
-
Silica gel for column chromatography.
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Protocol 1: Catalytic Hydrogenation
This is often the method of choice due to clean reaction profiles and high yields.[4]
Step 1: Reduction and Cyclization
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as benzene or ethanol.
-
Add 5-10% Palladium on carbon (typically 5-10 mol % of Pd).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or add hydrazine hydrate (2-3 eq) as a hydrogen source.[1]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
Step 2: Workup and Isolation
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washes. If the reaction was performed in a non-acidic solvent, add a dilute acid (e.g., 1 M HCl) and stir to facilitate acetal hydrolysis and cyclization.
-
Concentrate the solution under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure indole.
Protocol 2: Reduction with Iron in Acetic Acid
This is a classical and cost-effective method for nitro group reduction.[1]
Step 1: Reduction and Cyclization
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.
-
Add iron powder (typically 3-5 eq) portion-wise with stirring. The reaction is often exothermic.
-
Heat the reaction mixture at reflux (around 100-118 °C) until the starting material is consumed (monitor by TLC). The acetic acid will also facilitate the in-situ hydrolysis of the acetal.
Step 2: Workup and Isolation
-
Cool the reaction mixture to room temperature and filter off the iron salts. Wash the solids with acetic acid or ethanol.
-
Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate or by the slow addition of concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) several times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes representative yields for indole synthesis via reductive cyclization of various ortho-nitrostyrene derivatives, which are structurally related to the intermediate formed from this compound. The yields for the target synthesis are expected to be in a similar range.
| Precursor | Reducing Agent/Conditions | Product | Yield (%) | Reference |
| trans-β-Dimethylamino-2-nitrostyrene | H₂, Pd/C, Benzene | Indole | High | [5] |
| trans-β-Dimethylamino-2-nitrostyrene | Sodium dithionite, aq. Methanol | Indole | Moderate | [5] |
| Substituted 2-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO (4 bar) | Substituted Indoles | 70-95% | [6] |
| 2-(2-Nitroaryl)acetonitriles | Co-Rh nanoparticles, H₂ | Substituted Indoles | High | [7] |
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis of indole from this compound.
Caption: General experimental workflow for indole synthesis.
Proposed Reaction Mechanism
The mechanism involves the reduction of the nitro group to an amine, followed by acid-catalyzed cyclization and dehydration.
Caption: Proposed mechanism for indole formation.
Conclusion
The synthesis of indoles from this compound represents a robust and flexible method, leveraging the principles of well-established named reactions like the Leimgruber-Batcho synthesis. The choice of reducing agent can be tailored to the specific needs of the researcher and the functionalities present in more complex substrates. The provided protocols and conceptual framework offer a solid foundation for the successful synthesis of indoles, which are of paramount importance in the fields of medicinal chemistry and drug development.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthèse d'indole de Leimgruber-Batcho — Wikipédia [fr.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]
- 6. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 7. Indole synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 7-Nitroindole via Reductive Cyclization of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-nitroindole, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a reductive cyclization of 1-(2,2-dimethoxyethyl)-2-nitrobenzene. This method, analogous in principle to the Leimgruber-Batcho indole synthesis, involves the reduction of the aromatic nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and natural products. The synthesis of substituted indoles, therefore, is of significant interest to the pharmaceutical and chemical industries. While the Fischer indole synthesis is a classic method for indole formation, it is not applicable to all substitution patterns and starting materials. An alternative and powerful strategy is the reductive cyclization of ortho-substituted nitroaromatics. This protocol details the synthesis of 7-nitroindole from this compound, a commercially available or readily accessible starting material. The key transformation involves the reduction of the nitro group, followed by an acid-catalyzed cyclization of the resulting aminophenylacetaldehyde dimethyl acetal.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 7-nitroindole based on typical yields for similar reductive cyclization reactions.
| Parameter | Value |
| Product | 7-Nitroindole |
| Starting Material | This compound |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Typical Yield | 70-85% |
| Appearance | Yellow to brown solid |
| Melting Point | 98-101 °C |
Experimental Protocol
This protocol is adapted from established procedures for the reductive cyclization of similar nitro-aromatic compounds.[1][2][3]
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Hydrazine hydrate (85% in water) or Hydrogen gas
-
Ethanol or Methanol
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
TLC plates and developing chamber
Procedure:
Step 1: Reduction of the Nitro Group
-
To a solution of this compound (1.0 eq) in ethanol or methanol (10-20 mL per gram of starting material) in a round-bottom flask, add 10% palladium on carbon (5-10 mol %).
-
Method A: Catalytic Hydrogenation: Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus) and stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Method B: Catalytic Transfer Hydrogenation: To the stirred mixture, add hydrazine hydrate (3-5 eq) dropwise at room temperature. The reaction is exothermic. After the initial exotherm subsides, the mixture may be heated to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion of the reduction, the reaction mixture is cooled to room temperature.
Step 2: Work-up and Cyclization
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2,2-dimethoxyethyl)aniline.
-
Dissolve the crude amine in a mixture of ethyl acetate and 1 M hydrochloric acid. Stir the mixture vigorously at room temperature for 1-3 hours to effect the hydrolysis of the acetal and subsequent intramolecular cyclization. Monitor the formation of the indole by TLC.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure 7-nitroindole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 7-nitroindole.
Caption: Key transformations in the synthesis of 7-nitroindole.
References
Catalysts for the Reductive Cyclization of ortho-Nitroaromatics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The reductive cyclization of ortho-nitroaromatics is a powerful and versatile strategy in organic synthesis for the construction of a wide array of nitrogen-containing heterocycles. This methodology has significant implications in the fields of medicinal chemistry and drug development, as the resulting scaffolds, such as indoles, quinolines, benzimidazoles, and carbazoles, are core components of many biologically active compounds and natural products. This document provides a detailed overview of various catalytic systems, experimental protocols, and quantitative data to facilitate the application of this important transformation in a research and development setting.
Application Notes
The intramolecular reductive cyclization of an ortho-nitroaromatic compound involves the reduction of the nitro group to a reactive nitrogen species (such as a nitroso, hydroxylamine, or amino group) which then undergoes an intramolecular cyclization with a suitably positioned functional group on the aromatic ring. The choice of catalyst is crucial and dictates the efficiency, selectivity, and substrate scope of the reaction.
Catalytic Systems Overview:
-
Palladium-Based Catalysts: Palladium complexes are widely used for this transformation, often in conjunction with carbon monoxide (CO) or CO surrogates like formates.[1][2] These systems are highly efficient for the synthesis of indoles and carbazoles.[1][2] The use of N-heterocyclic carbene (NHC) ligands can further enhance catalytic activity.[3]
-
Iron-Based Catalysts: As an earth-abundant and less toxic metal, iron catalysts offer a more sustainable alternative.[4] Systems such as iron(II) acetate with a phenanthroline ligand, using phenylsilane as a reductant, have proven effective for indole synthesis.[4] The classic Fe/HCl system is also a robust method for the synthesis of quinolines from indolylnitrochalcones.[5]
-
Gold Nanoparticles: Supported gold nanoparticles have emerged as effective heterogeneous catalysts for chemoselective reductions.[6] They can catalyze tandem cyclization/reduction reactions, offering high yields and the potential for catalyst recycling.[6][7]
-
Dioxomolybdenum(VI) Complexes: These catalysts, in the presence of a phosphine reductant, are particularly useful for the synthesis of carbazoles from nitrobiphenyls and indoles from nitrostyrenes under mild conditions.[8]
-
Electrochemical Methods: Electrochemically driven reductive cyclization is a modern, environmentally friendly approach that avoids the need for chemical reductants.[9] This technique has been successfully applied to the synthesis of fused benzimidazoles with excellent yields.[9]
The resulting heterocyclic products have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, making them valuable scaffolds in drug discovery programs.[8][9][10][11]
Signaling Pathways and Biological Relevance
The heterocyclic products derived from reductive cyclization often interact with key biological pathways implicated in disease. For instance, certain quinoline derivatives exhibit anticancer activity by targeting pathways like PI3K/AKT/mTOR.[3] Carbazole derivatives have been shown to induce apoptosis in cancer cells by acting as topoisomerase II catalytic inhibitors.[9] Indole-based compounds have been successfully developed as aromatase inhibitors for applications in breast cancer therapy.[10]
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for key catalytic systems and summarizes their performance across various substrates in tabular format.
Palladium-Catalyzed Reductive Cyclization for Indole Synthesis using a CO Surrogate
This protocol describes the synthesis of 2-substituted indoles from 1-halo-2-nitrobenzenes and terminal alkynes in a one-pot tandem Sonogashira coupling and reductive cyclization using a palladium dithiolate complex as the catalyst and zinc powder as the reductant.[11]
Experimental Protocol:
-
To a sealed tube, add 1-halo-2-nitrobenzene (0.5 mmol), the terminal alkyne (0.6 mmol), a base (e.g., K₂CO₃, 2.5 equiv.), the palladium dithiolate complex (0.1 mol%), and zinc powder (2 equiv.).
-
Add trimethylsilyl chloride (TMSCl, 1 equiv.) to the mixture.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted indole.
Table 1: Substrate Scope for Pd-Catalyzed Indole Synthesis [11]
| Entry | 1-Halo-2-nitrobenzene | Alkyne | Product | Yield (%) |
| 1 | 1-Iodo-2-nitrobenzene | Phenylacetylene | 2-Phenylindole | 85 |
| 2 | 1-Iodo-2-nitrobenzene | 1-Octyne | 2-Hexylindole | 78 |
| 3 | 1-Bromo-2-nitrobenzene | 4-Ethynyltoluene | 2-(p-Tolyl)indole | 82 |
| 4 | 1-Iodo-4-methyl-2-nitrobenzene | Phenylacetylene | 5-Methyl-2-phenylindole | 88 |
Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes for Indole Synthesis
This method employs an earth-abundant iron catalyst and phenylsilane as a mild reducing agent for the synthesis of various indole derivatives.[4]
Experimental Protocol:
-
In a glovebox, add iron(II) acetate (1 mol%) and 4,7-dimethoxy-1,10-phenanthroline (1 mol%) to a reaction vial.
-
Add a solution of the o-nitrostyrene (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane).
-
Add phenylsilane (2.0 equiv) to the reaction mixture.
-
Seal the vial and heat at 80 °C for the specified time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Table 2: Substrate Scope for Fe-Catalyzed Indole Synthesis [4]
| Entry | o-Nitrostyrene Substrate | Product | Yield (%) |
| 1 | (E)-2-(2-Nitrophenyl)-1-phenylprop-1-ene | 2-Methyl-3-phenylindole | 95 |
| 2 | 1-Methyl-2-(2-nitrovinyl)benzene | 3-Methylindole (Skatole) | 85 |
| 3 | 4-Chloro-1-nitro-2-((E)-styryl)benzene | 5-Chloro-2-phenylindole | 75 |
| 4 | 1-Nitro-2-((E)-styryl)benzene | 2-Phenylindole | 92 |
Electrochemically Driven Reductive Cyclization for Benzimidazole Synthesis
This protocol outlines the synthesis of 1,2-fused benzimidazoles from o-nitroanilines using an electrochemical method in an undivided cell under constant current conditions.[9]
Experimental Protocol:
-
Set up an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.
-
Dissolve the o-nitroaniline substrate in a solution of electrolyte (e.g., LiClO₄) in a suitable solvent (e.g., acetonitrile/methanol mixture).
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature under an air atmosphere.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Substrate Scope for Electrochemical Benzimidazole Synthesis [9]
| Entry | o-Nitroaniline Substrate | Product | Yield (%) |
| 1 | N-Benzyl-2-nitroaniline | 1-Phenyl-1H-benzo[d]imidazole | 95 |
| 2 | N-(4-Methoxybenzyl)-2-nitroaniline | 1-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 92 |
| 3 | N-Butyl-2-nitroaniline | 1-Propyl-1H-benzo[d]imidazole | 85 |
| 4 | 2-Nitroaniline | 1H-Benzo[d]imidazole | 78 |
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for a palladium-catalyzed reductive cyclization, a general experimental workflow, and a high-level representation of a biological signaling pathway targeted by these synthesized heterocycles.
Caption: Proposed catalytic cycle for Pd-catalyzed reductive cyclization of o-nitrostyrene.
Caption: General experimental workflow for reductive cyclization and product purification.
Caption: Inhibition of Topoisomerase II by a carbazole derivative, leading to apoptosis.
References
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.sciengine.com [cdn.sciengine.com]
- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different biological activities of quinoline [wisdomlib.org]
- 9. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 6- or 4-functionalized indoles via a reductive cyclization approach and evaluation as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Indole Synthesis from Nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The synthesis of indoles from readily available nitrobenzene derivatives is a common and powerful strategy. The choice of solvent in these transformations is critical, often dictating the reaction's success by influencing reaction rates, yields, and even the reaction pathway. This document provides detailed application notes, experimental protocols, and a comparative analysis of solvents for several key indole synthesis methodologies from nitroaromatic precursors.
Key Synthesis Methodologies and Solvent Considerations
Several classical and modern methods are employed for the synthesis of indoles from nitrobenzene derivatives. The optimal solvent for each method depends on the specific reaction mechanism, the nature of the reactants and reagents, and the reaction conditions.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile two-step method that begins with the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole.[1] A one-pot variation of this reaction simplifies the procedure and can lead to higher yields.[2]
Solvent Effects: The first step, enamine formation, is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the condensation.[3] The choice of solvent for the subsequent reductive cyclization is critical. While various solvents can be employed, hydrogenation in benzene using a palladium on carbon (Pd/C) or Raney nickel catalyst has been described as a method of choice.[3] Other effective solvents for the catalytic hydrogenation include methanol, ethanol, tetrahydrofuran (THF), dichloromethane, and ethyl acetate.[3]
Experimental Workflow (Leimgruber-Batcho Synthesis)
Figure 1. General workflow for the Leimgruber-Batcho indole synthesis.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4] The reaction is typically performed in ethereal solvents at low temperatures.
Solvent Effects: The choice of an appropriate ethereal solvent is crucial for the formation and stability of the Grignard reagent and for mediating its reaction with the nitroarene. Tetrahydrofuran (THF) is a commonly used solvent.[5] Other ethers such as diethyl ether (Et₂O) and dibutyl ether (Bu₂O) can also be employed.[5] The solubility of the Grignard reagent at low temperatures can be a limiting factor, and the use of co-solvents may be beneficial in some cases.[6]
Reaction Pathway (Bartoli Indole Synthesis)
Figure 2. Key steps in the Bartoli indole synthesis.
Reissert Indole Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate derivative to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[7]
Solvent Effects: The initial condensation is a base-catalyzed reaction. The choice of base and solvent can significantly impact the reaction efficiency. Potassium ethoxide in dry ether has been shown to give better results than sodium ethoxide in ethanol.[8][9] The reductive cyclization is often carried out using zinc in acetic acid.[7]
Logical Relationship in Reissert Synthesis
Figure 3. Logical steps of the Reissert indole synthesis.
Cadogan-Sundberg Indole Synthesis
The Cadogan-Sundberg synthesis involves the reductive cyclization of o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite, to afford indoles.[10][11]
Solvent Effects: This reaction is often carried out using an excess of the phosphite reagent which can also act as the solvent. In other cases, high-boiling inert solvents may be used. The polarity and boiling point of the solvent can influence the reaction rate and the formation of byproducts.
Quantitative Data on Solvent Selection
The following table summarizes the effect of different solvents on the yield of indole synthesis from nitrobenzene derivatives for selected reactions. It is important to note that direct comparison can be challenging due to variations in substrates, reagents, and reaction conditions across different studies.
| Synthesis Method | Nitro-Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Leimgruber-Batcho | 4-Chloro-2-nitrotoluene | DMF-DMA, H₂/Pd-C | DMF (one-pot) | 110 | 10 | 36 | |
| Leimgruber-Batcho | 2-Nitrotoluene | DMF-DMA, H₂/Pd-C | Benzene | RT | - | Good | [3] |
| Leimgruber-Batcho | Substituted 2-nitrotoluenes | DMF-DMA, H₂/Pd-C | Methanol | RT | - | Good | [3] |
| Leimgruber-Batcho | Substituted 2-nitrotoluenes | DMF-DMA, H₂/Pd-C | Ethanol | RT | - | Good | [3] |
| Leimgruber-Batcho | Substituted 2-nitrotoluenes | DMF-DMA, H₂/Pd-C | THF | RT | - | Good | [3] |
| Bartoli | o-Substituted nitroarenes | Vinyl Grignard | THF | -78 to RT | - | Moderate to Good | [5] |
| Bartoli | o-Substituted nitroarenes | Vinyl Grignard | Diethyl Ether | -78 to RT | - | Moderate to Good | [5] |
| Bartoli | o-Substituted nitroarenes | Vinyl Grignard | Dibutyl Ether | -78 to RT | - | Moderate to Good | [5] |
| Reissert | o-Nitrotoluene | Diethyl oxalate, KOEt | Dry Ether | Reflux | - | Good | [8][9] |
| Reissert | o-Nitrotoluene | Diethyl oxalate, NaOEt | Ethanol | Reflux | - | Moderate | [8][9] |
Experimental Protocols
Protocol 1: One-Pot Leimgruber-Batcho Indole Synthesis from 4-Chloro-2-nitrotoluene
Materials:
-
4-Chloro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-2-nitrotoluene (1.0 mmol) in DMF (5 mL) in a pressure vessel is added DMF-DMA (1.2 mmol).
-
The mixture is heated to 110 °C and stirred for 2 hours.
-
The reaction mixture is cooled to room temperature, and 10% Pd/C (10 mol%) is added.
-
The vessel is purged with hydrogen gas and then pressurized with hydrogen to the desired pressure (e.g., 50 psi).
-
The mixture is stirred vigorously at room temperature for 8 hours.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-chloroindole.
Protocol 2: Bartoli Indole Synthesis of 7-Methylindole
Materials:
-
2-Nitrotoluene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-nitrotoluene (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
Vinylmagnesium bromide solution (3.0 mmol, 3.0 mL of a 1.0 M solution) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 7-methylindole.[5][12]
Protocol 3: Reissert Indole Synthesis from 2-Nitrotoluene
Materials:
-
2-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Anhydrous diethyl ether
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure: Step 1: Condensation
-
To a suspension of potassium ethoxide (1.1 mol) in anhydrous diethyl ether (50 mL) is added a solution of 2-nitrotoluene (1.0 mol) and diethyl oxalate (1.1 mol) in anhydrous diethyl ether (50 mL) dropwise with stirring.
-
The mixture is refluxed for 2 hours and then cooled to room temperature.
-
The resulting potassium salt of ethyl 2-(2-nitrophenyl)pyruvate is collected by filtration.
Step 2: Reductive Cyclization and Hydrolysis
-
The potassium salt from the previous step is dissolved in a mixture of glacial acetic acid and water.
-
Zinc dust is added portion-wise with vigorous stirring, maintaining the temperature below 40 °C.
-
After the addition is complete, the mixture is heated on a steam bath for 1 hour.
-
The hot solution is filtered, and the filtrate is cooled to precipitate indole-2-carboxylic acid.
Step 3: Decarboxylation
-
The indole-2-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude indole is purified by distillation or recrystallization.[7][8]
Conclusion
The selection of an appropriate solvent is a critical parameter in the synthesis of indoles from nitrobenzene derivatives. The methodologies presented herein highlight the diverse solvent requirements for different reaction pathways. For the Leimgruber-Batcho synthesis, DMF is favored for enamine formation, while a range of solvents can be used for the reductive cyclization. The Bartoli synthesis relies on ethereal solvents to support the Grignard reagent. In the Reissert synthesis, the choice of base and a non-polar solvent like ether for the initial condensation is key. These application notes and protocols provide a valuable resource for researchers in the field of medicinal chemistry and drug development for the rational design and optimization of indole synthesis.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cadogan–Sundberg indole synthesis - Wikiwand [wikiwand.com]
- 11. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bartoli (Indole Synthesis) [quimicaorganica.org]
Application Notes and Protocols: Synthesis of Functionalized Indoles for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry.[5][6][7] Functionalized indoles exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][8][9] Consequently, the development of efficient and versatile synthetic methodologies for accessing structurally diverse indole derivatives remains a significant focus in modern drug discovery.[1] This document provides detailed application notes and protocols for the synthesis of functionalized indoles, with a focus on their pharmaceutical applications.
Key Synthetic Methodologies and Quantitative Data
The synthesis of the indole core and its subsequent functionalization can be achieved through various strategies, ranging from classic named reactions to modern transition-metal-catalyzed cross-coupling reactions.[10][11] Greener synthetic approaches, utilizing catalysts like ionic liquids, visible light, and microwave irradiation, are also gaining prominence.[12] Recent breakthroughs include novel methods for the regioselective functionalization of the indole ring, such as the challenging C5-position.[13][14]
Table 1: Comparison of Selected Synthetic Protocols for Functionalized Indoles
| Synthesis Method | Key Features | Catalyst/Reagents | Typical Yields | Reference |
| Copper-Catalyzed C5-H Alkylation | Direct and regioselective C5-H functionalization.[13] | Copper-based catalyst, α-diazomalonates | Up to 91% | [Harada et al., Chemical Science, 2025][13][14] |
| Palladium-Catalyzed Annulation | Annulation of anilines with bromoalkynes to form 2-phenylindoles.[15] | Palladium catalyst | Good | [Zeng et al., Org. Lett., 2023][15] |
| Rhodium-Catalyzed C-H Annulation | Synthesis of N-alkyl indoles from nitrosoanilines and iodonium ylides via C-H bond activation.[1] | Rh(III) catalyst | Good | [Yang et al., 2023][1] |
| Visible Light-Mediated Synthesis | Green, catalyst- and solvent-free synthesis of bis(indolyl)methanes.[12] | Visible light (150W Tungsten Lamp) | 80-90% | [Hote et al.][12] |
| Microwave-Assisted Synthesis | Accelerated synthesis of bioactive indoles.[16] | Pd(OAc)₂, Cu(OAc)₂ | Up to 93% | [MDPI, 2022][16] |
Biological Activities of Functionalized Indoles
The therapeutic potential of indole derivatives is vast, with numerous compounds demonstrating significant efficacy against a range of diseases.[5][17] Their mechanisms of action often involve targeting key biological pathways implicated in disease progression.[5]
Table 2: Bioactivity of Selected Functionalized Indole Derivatives
| Compound Class | Biological Target | Example Compound | In Vitro Activity (IC₅₀/EC₅₀) | Disease Area | Reference |
| Indole-acrylamide derivatives | Tubulin polymerization | Not specified | - | Cancer | [Hawash et al.][5] |
| Indole-substituted furanones | Tubulin polymerization | Compound 11 | EC₅₀ = 0.6 μM (U-937 cells) | Cancer | [Hurysz et al.][5] |
| Pyrazolyl-s-triazines with indole motif | EGFR and CDK-2 | Compound 16 | IC₅₀ = 2.66 μM (A549 cells) | Cancer | [Shawish et al.][5] |
| Indole-1,3,4-oxadiazole hybrids | Tubulin polymerization | Compound 10 | - | Cancer | [5] |
| Indomethacin | COX-1 and COX-2 | Indomethacin | - | Inflammation | [5][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indole-Based Tubulin Polymerization Inhibitors
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors in cancer cells.
Experimental Workflow: Copper-Catalyzed C5-H Alkylation of Indoles
Caption: General workflow for the copper-catalyzed C5-H alkylation of indoles.
Experimental Protocols
Protocol 1: Visible Light-Mediated Synthesis of Bis(indolyl)methanes
This protocol is adapted from the work of Hote et al. and represents a green chemistry approach to the synthesis of bis(indolyl)methanes.[12]
Materials:
-
Indole
-
Substituted benzaldehyde
-
150W Tungsten Lamp
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, combine indole (2 mmol) and the desired substituted benzaldehyde (1 mmol).
-
Place the flask under visible light irradiation using a 150W Tungsten Lamp.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.
-
Upon completion, the product can be purified by recrystallization from ethanol to afford the desired bis(indolyl)methane.
Expected Outcome: This method typically yields the desired products in high yields, ranging from 80-90%.[12]
Protocol 2: Copper-Catalyzed Regioselective C5-H Alkylation of Indoles
This protocol is based on the recent advancement reported by Harada and colleagues for the selective functionalization of the indole C5 position.[13][14]
Materials:
-
N-protected indole (e.g., N-benzoyl indole)
-
α-diazomalonate
-
Copper catalyst (e.g., copper(I) complex)
-
Silver co-catalyst (optional, may enhance reactivity)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the N-protected indole (1 mmol), the copper catalyst (5 mol%), and the silver co-catalyst (5 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Slowly add a solution of the α-diazomalonate (1.2 mmol) in the anhydrous solvent to the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated).
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C5-alkylated indole.
Expected Outcome: This method has been reported to provide the desired C5-functionalized indole in yields of up to 91%.[13]
Conclusion
The synthesis of functionalized indoles is a dynamic and evolving field that continues to provide critical tools for drug discovery and development. The methodologies and data presented in these application notes offer a glimpse into the diverse strategies available for accessing these valuable compounds. The provided protocols for both green and cutting-edge catalytic methods serve as a practical starting point for researchers aiming to explore the rich chemical space of indole derivatives for pharmaceutical applications.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of indoles and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 13. news-medical.net [news-medical.net]
- 14. bioengineer.org [bioengineer.org]
- 15. Indole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Indole Synthesis from 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of indole from 1-(2,2-dimethoxyethyl)-2-nitrobenzene. The core of this synthesis is the reductive cyclization of the nitroaromatic compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of indole from this compound?
A1: The synthesis proceeds via a reductive cyclization mechanism. The key steps are:
-
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂).
-
Hydrolysis of the Acetal: The dimethoxyethyl group (an acetal) is hydrolyzed under acidic conditions to form an aldehyde. This step can sometimes occur in situ during the workup or if the reaction medium is acidic.
-
Intramolecular Cyclization: The newly formed amino group attacks the aldehyde carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.
-
Aromatization: The intermediate undergoes dehydration to form the stable aromatic indole ring.
Q2: Which reducing agent is most effective for this transformation?
A2: Catalytic hydrogenation using Palladium on carbon (Pd/C) with hydrogen gas is a highly effective and common method for this type of reaction, known for its high efficiency and clean conversion.[1] Other systems like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) can also be used, but may require more rigorous purification.[1] For more specialized applications, transition metal-catalyzed reactions using carbon monoxide as the reductant have also been developed.[2][3]
Q3: Can I use the crude this compound for the reaction?
A3: It is highly recommended to use purified starting material. Impurities from the synthesis of the nitrobenzene derivative can poison the catalyst (especially palladium catalysts), leading to low conversion and the formation of side products.
Q4: What is the expected yield for this reaction?
A4: The yield can vary significantly based on the reaction conditions, purity of the starting material, and scale of the reaction. With optimized conditions, yields can range from moderate to excellent (60-90%). Refer to the data tables below for how different parameters can influence the yield.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. For larger-scale reactions, catalyst deactivation can be an issue.[2] |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and a sufficient pressure of hydrogen (typically 1-4 atm) is applied. Monitor the pressure to ensure it is maintained throughout the reaction. |
| Catalyst Poisoning | Purify the starting material to remove any sulfur-containing or other catalyst-poisoning impurities. |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be required to initiate or accelerate the reaction. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Incomplete Reduction of Nitro Group | Intermediates such as nitroso or hydroxylamino species may form. Increase the reaction time, catalyst loading, or hydrogen pressure to ensure complete reduction to the amine. The formation of N-hydroxyindoles is a known side reaction in similar cyclizations.[2] |
| Intermolecular Reactions | If the reaction concentration is too high, intermolecular side reactions can occur. Run the reaction at a higher dilution. |
| Product Degradation | The indole product may be sensitive to strongly acidic or oxidative conditions. Ensure the workup procedure is performed promptly and under neutral or mildly basic conditions. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Persistent Catalyst Residues | After the reaction, filter the mixture through a pad of Celite® to completely remove the palladium catalyst. Fine black particles indicate residual catalyst. |
| Similar Polarity of Product and Byproducts | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate compounds with close Rf values. Consider using a different stationary phase if silica gel is not effective. |
| Presence of Phosphine Ligands (if used) | In some advanced catalytic systems, phosphine ligands or their oxides can be difficult to remove.[2] Specific purification techniques, such as precipitation or specialized chromatography, may be needed. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical results for the reductive cyclization of a generic 2-nitroarylacetaldehyde dimethyl acetal to yield an indole, illustrating the impact of various parameters.
| Entry | Catalyst (mol%) | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5% Pd/C (5) | H₂ (1 atm) | Methanol | 25 | 12 | 75 |
| 2 | 5% Pd/C (5) | H₂ (4 atm) | Methanol | 25 | 4 | 88 |
| 3 | 10% Pd/C (2) | H₂ (1 atm) | Ethyl Acetate | 25 | 12 | 82 |
| 4 | 5% Pd/C (5) | H₂ (1 atm) | Methanol | 50 | 6 | 91 |
| 5 | Fe powder (3 eq.) | Acetic Acid | Ethanol | 80 | 3 | 65 |
| 6 | SnCl₂·2H₂O (4 eq.) | - | Ethanol | 70 | 5 | 70 |
Note: This data is illustrative and based on general procedures for similar substrates. Actual results may vary.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Celite® 545
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst (5 mol%). The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas (3 cycles).
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 4 atm using a balloon or a Parr shaker).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified indole. Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for indole synthesis.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting common issues.
References
Common side reactions in the Fischer indole synthesis of 2-substituted indoles
Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Fischer indole synthesis of 2-substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing 2-substituted indoles using the Fischer indole synthesis?
A1: The most prevalent side reactions include:
-
Formation of Regioisomers: When using unsymmetrical ketones (RCH₂COCH₂R'), a mixture of two different indole isomers can be formed.[1]
-
N-N Bond Cleavage: Electron-donating substituents on the carbonyl compound can lead to the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, which competes with the desired[2][2]-sigmatropic rearrangement and can terminate the reaction.[3][4]
-
Aldol Condensation: The ketone starting material can undergo self-condensation under acidic conditions, leading to the formation of aldol byproducts and reducing the yield of the desired indole.[1]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote side reactions between the indole product and other components of the reaction mixture, such as acylation or alkylation of the aromatic ring.[2][5][6]
-
1,2-Alkyl Migration: The indolenine intermediate can undergo a 1,2-alkyl migration, leading to the formation of an isomeric indole product.
Q2: How does the choice of acid catalyst affect the regioselectivity of the reaction with unsymmetrical ketones?
A2: The acid catalyst and its concentration play a crucial role in determining the ratio of regioisomers. Generally, stronger acids and higher concentrations favor the formation of the less substituted enamine intermediate, leading to a higher proportion of the indole isomer derived from the less hindered side of the ketone.[1] For example, the use of strong acids like methanesulfonic acid tends to favor enolization at the less substituted side of the ketone.
Q3: Why does the Fischer indole synthesis sometimes fail with certain starting materials?
A3: Reaction failure can be attributed to several factors:
-
Steric Hindrance: Highly substituted ketones or bulky groups on the phenylhydrazine can sterically hinder the key[2][2]-sigmatropic rearrangement.
-
Electronic Effects: As mentioned, strong electron-donating groups on the ketone can promote N-N bond cleavage. Conversely, strong electron-withdrawing groups on the phenylhydrazine can deactivate the aromatic ring, making the cyclization step more difficult.[3][4]
-
Unstable Intermediates: Some hydrazones are unstable under the harsh acidic and high-temperature conditions of the reaction, leading to decomposition.
Q4: Can microwave irradiation improve the outcome of the Fischer indole synthesis?
A4: Yes, microwave-assisted Fischer indole synthesis has been shown to significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity compared to conventional heating methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-substituted indoles.
Problem 1: Low Yield of the Desired 2-Substituted Indole
| Potential Cause | Suggested Solution | Expected Outcome |
| N-N Bond Cleavage | Use a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids. Lower the reaction temperature. | Reduced N-N bond cleavage and increased yield of the indole product. |
| Aldol Condensation of Ketone | Add the ketone slowly to the reaction mixture containing the phenylhydrazine and acid. Use a less acidic catalyst or a lower reaction temperature. | Minimized self-condensation of the ketone, leading to a higher conversion to the desired hydrazone and subsequently the indole. |
| Decomposition of Reactants/Products | Optimize the reaction temperature and time. Use a less harsh acid catalyst. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Improved stability of starting materials and products, resulting in a higher isolated yield. |
| Incomplete Reaction | Increase the reaction temperature or time. Use a stronger acid catalyst if other side reactions are not a major concern. Consider using microwave irradiation. | Higher conversion of the starting materials to the desired product. |
Problem 2: Formation of a Mixture of Regioisomers with an Unsymmetrical Ketone
| Potential Cause | Suggested Solution | Expected Outcome |
| Non-selective Enamine Formation | Modify the acid catalyst and its concentration. Stronger acids (e.g., polyphosphoric acid, methanesulfonic acid) generally favor the formation of the less substituted enamine, leading to the corresponding indole as the major product. | Improved regioselectivity, with one isomer being formed in a significantly higher ratio. |
| Thermodynamic vs. Kinetic Control | Adjust the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. | A shift in the ratio of the two regioisomers, potentially allowing for the isolation of the desired isomer in higher purity. |
Quantitative Data on Regioselectivity:
The following table summarizes the effect of the acid catalyst on the product ratio in the Fischer indole synthesis of ethyl methyl ketone phenylhydrazone.
| Acid Catalyst | Concentration (% w/w) | 2,3-Dimethylindole (%) | 2-Ethylindole (%) |
| Orthophosphoric Acid | 90 | 100 | 0 |
| Sulfuric Acid | 30 | 100 | 0 |
| Phosphoric Oxide in Water | ~83 | Minor | Major |
| Sulfuric Acid | 70 | Minor | Major |
Data adapted from published research. The terms "Major" and "Minor" are used when exact percentages were not provided in the source.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Methylindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenylhydrazine
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add acetone (1.1 eq.) dropwise while stirring at room temperature.
-
Continue stirring for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration and washed with cold ethanol, or the reaction mixture can be used directly in the next step after removing the ethanol under reduced pressure.
-
-
Indolization:
-
To the crude phenylhydrazone, add anhydrous zinc chloride (2-3 eq.) and toluene.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully add water to the reaction mixture to dissolve the zinc salts.
-
Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-methylindole.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
-
Protocol 2: Mitigation of Regioisomer Formation using Polyphosphoric Acid (PPA)
This protocol is designed to favor the formation of one regioisomer when using an unsymmetrical ketone.
Materials:
-
Phenylhydrazine
-
Unsymmetrical Ketone (e.g., 2-butanone)
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask, mix phenylhydrazine (1 eq.) and the unsymmetrical ketone (1.1 eq.).
-
Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to form the hydrazone in situ.
-
-
Indolization:
-
Cool the mixture and add polyphosphoric acid (10 eq. by weight) in portions with stirring. The mixture will become viscous.
-
Heat the reaction mixture to 100-150 °C for 1-3 hours. The optimal temperature will depend on the substrate. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product mixture.
-
Determine the ratio of regioisomers by ¹H NMR or GC-MS and purify the desired isomer by column chromatography.
-
Visualizations
Fischer Indole Synthesis Pathway
Caption: The main reaction pathway of the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Side Reaction Pathways
Caption: Common side reaction pathways in the Fischer indole synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | Semantic Scholar [semanticscholar.org]
Troubleshooting guide for the reductive cyclization of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
Welcome to the technical support center for the reductive cyclization of 1-(2,2-dimethoxyethyl)-2-nitrobenzene. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing the corresponding indole.
Troubleshooting Guide
This section addresses common issues encountered during the reductive cyclization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. | 1a. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not expired or poisoned. Use a fresh batch if necessary. 1b. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), activate the metal surface if required. For iron, pre-washing with dilute acid can be effective.[1] |
| 2. Insufficient reaction temperature or time. | 2. Monitor the reaction by TLC. If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time. For Fe/AcOH, reflux temperatures are often employed.[1] | |
| 3. Poor quality starting material. | 3. Verify the purity of this compound by NMR or other analytical techniques before starting the reaction. | |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. | 1. Use a larger excess of the reducing agent. For Fe/HCl or SnCl₂/HCl, using 3-5 equivalents of the metal is common.[1] |
| 2. Deactivation of the catalyst (for catalytic hydrogenation). | 2. Add a fresh portion of the catalyst to the reaction mixture. Ensure the system is free of catalyst poisons like sulfur compounds. | |
| Formation of Multiple Side Products | 1. Over-reduction of the indole ring. | 1. This can be an issue with powerful reducing agents or harsh conditions. If indoline is a suspected byproduct, consider using milder reducing agents like sodium dithionite. |
| 2. Polymerization. | 2. Acid-catalyzed polymerization of indoles can occur, especially with strong acids like concentrated HCl.[2] Using acetic acid as a co-solvent can mitigate this. Maintaining a lower reaction temperature can also be beneficial. | |
| 3. Formation of azo or azoxy compounds. | 3. This can happen with certain reducing agents. Ensure complete reduction to the amine before cyclization is expected. | |
| Difficult Product Isolation/Purification | 1. Emulsion formation during work-up. | 1. After basifying the reaction mixture, adding a saturated NaCl solution can help break up emulsions. Filtration through a pad of celite can also be effective for removing fine solids that stabilize emulsions. |
| 2. Product is an oil and difficult to crystallize. | 2. Purify by column chromatography on silica gel. If the product is still impure, consider converting it to a crystalline derivative for purification, followed by deprotection if necessary. | |
| 3. Co-elution of impurities during chromatography. | 3. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. For basic indole products, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and separation. | |
| 4. Contamination with iron sludge. | 4. After the reaction, filter the hot reaction mixture through celite to remove the bulk of the iron salts. During workup, after basification, a second filtration may be necessary to remove precipitated iron hydroxides. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reductive cyclization of this compound?
The expected product is indole. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization with the acetal, eliminating two molecules of methanol.
Q2: Which reducing agent is best for this transformation?
Several reducing agents can be effective. Common choices include:
-
Iron powder in acetic acid or with an acid like HCl is a classic, cost-effective, and robust method.[1][3]
-
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a cleaner method but can be sensitive to catalyst poisoning.[4]
-
Stannous chloride (SnCl₂) in an acidic medium is another option, though it can be more expensive and generate tin-based waste.[5]
The choice often depends on the scale of the reaction, available equipment, and tolerance of other functional groups in the molecule.
Q3: My reaction with Fe/AcOH is very slow. What can I do?
Ensure that the reaction is heated to a sufficient temperature, typically reflux. The quality and particle size of the iron powder can also affect the reaction rate. Using a finer grade of iron powder can increase the surface area and reaction speed.
Q4: I see a new spot on TLC that is less polar than my starting material but doesn't seem to be the final indole product. What could it be?
This could be an intermediate where the nitro group is partially reduced (e.g., to a nitroso or hydroxylamine species). These intermediates are typically less polar than the starting nitro compound. Continuing the reaction should lead to their conversion to the desired product.
Q5: How do I effectively remove the iron salts after the reaction using Fe/HCl?
After the reaction is complete, filter the hot mixture through a pad of celite to remove the bulk of the iron residues. Then, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate) and water. Carefully basify the aqueous layer with a base such as sodium carbonate or sodium hydroxide to precipitate iron hydroxides, which can then be removed by another filtration through celite.
Q6: Can I use other acetals besides the dimethyl acetal?
Yes, other acetals like diethyl acetals can also be used. The choice of acetal may influence the rate of cyclization.
Experimental Protocols
Reductive Cyclization using Iron and Acetic Acid
This protocol is a general procedure adapted from common methods for nitro group reduction followed by cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of ethanol and acetic acid (e.g., a 2:1 ratio).
-
Addition of Iron: Add iron powder (4-5 equivalents) to the solution in portions. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool slightly and filter it while hot through a pad of celite to remove excess iron and iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify to a pH of 8-9 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron/Acetic Acid | Stannous Chloride/HCl |
| Typical Temperature | Room Temperature to 50 °C | 80-110 °C (Reflux) | Room Temperature to Reflux |
| Typical Pressure | 1 atm H₂ to higher pressures | Atmospheric | Atmospheric |
| Advantages | Cleaner reaction, high yields | Low cost, robust | Good for sensitive substrates |
| Disadvantages | Catalyst cost, potential poisoning | Large amount of solid waste | Stoichiometric tin waste |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the reductive cyclization.
Reaction Pathway
Caption: The reaction pathway from starting material to indole.
References
Preventing side product formation in acid-catalyzed indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during acid-catalyzed indole synthesis, particularly the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Fischer indole synthesis?
A1: The most prevalent side products are typically dimers and polymers of the desired indole.[1] Rearrangement products and byproducts from cleavage of the N-N bond in the hydrazone intermediate can also be observed, especially with certain substrates.[2][3] The formation of these impurities can significantly lower the yield and complicate the purification of the target indole.[1]
Q2: How does the choice of acid catalyst affect the reaction outcome?
A2: The type and concentration of the acid catalyst are critical parameters. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[4][5][6] The choice of acid can influence the reaction rate and the product distribution. For instance, stronger acids can sometimes lead to more side products due to increased polymerization.[7] Polyphosphoric acid is often effective but can also produce colored impurities.[8] The optimal catalyst often needs to be determined empirically for a specific set of reactants.
Q3: Can substituents on the starting materials influence side product formation?
A3: Yes, substituents on both the phenylhydrazine and the carbonyl compound play a crucial role. Electron-donating groups on the phenylhydrazine ring can sometimes lead to reaction failure by promoting the undesired cleavage of the N-N bond in the ene-hydrazine intermediate.[2][3] The structure of the ketone or aldehyde also has a significant impact. Unsymmetrical ketones can lead to the formation of isomeric indole products.[4][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during acid-catalyzed indole synthesis.
Problem 1: Low yield of the desired indole with significant formation of a higher molecular weight, insoluble material (suspected polymer).
Cause: Excessive acid strength or high reaction temperature can promote the polymerization of the indole product. Indoles are susceptible to polymerization under strongly acidic conditions.[7]
Troubleshooting Steps:
-
Reduce Acid Concentration: If using a strong Brønsted acid like H₂SO₄ or HCl, try decreasing its concentration.
-
Switch to a Milder Acid: Consider using a weaker acid such as acetic acid or a Lewis acid like ZnCl₂.[4][5]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. While this may require a longer reaction time, it can significantly reduce polymerization.
-
Gradual Addition of Acid: Instead of adding the acid all at once, add it portion-wise or use a syringe pump for slow addition to maintain a lower instantaneous acid concentration.
Experimental Protocol: Minimizing Polymerization using a Milder Acid
-
Step 1: In a round-bottom flask, dissolve the phenylhydrazone (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).
-
Step 2: Add a milder acid catalyst, for example, ZnCl₂ (1.2 equivalents).
-
Step 3: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Step 4: Upon completion, cool the reaction mixture and proceed with the standard workup procedure.
Problem 2: Formation of a significant amount of a dimeric side product.
Cause: The indole product itself can react with an intermediate of the Fischer synthesis or another indole molecule under acidic conditions to form a dimer.
Troubleshooting Steps:
-
Optimize Reaction Time: Prolonged reaction times can lead to increased dimer formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Use a Higher Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
-
Employ a Less Reactive Acid Catalyst: As with polymerization, a milder acid may reduce the rate of dimerization.
Experimental Protocol: High Dilution to Minimize Dimerization
-
Step 1: Prepare a dilute solution of the phenylhydrazone in a suitable high-boiling solvent (e.g., toluene or xylene) to allow for heating without excessive pressure buildup.
-
Step 2: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) to the solution.
-
Step 3: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Step 4: Once the reaction is complete, cool the mixture and perform an aqueous workup to remove the acid and any water-soluble byproducts.
Problem 3: The reaction fails to proceed, or the yield is very low, with the starting material remaining.
Cause: This can be due to several factors, including an inappropriate acid catalyst, insufficient temperature, or deactivating substituents on the starting materials.[2][3]
Troubleshooting Steps:
-
Increase Catalyst Strength or Loading: If a mild acid was used, a stronger acid like polyphosphoric acid (PPA) might be necessary to drive the reaction.[8] Alternatively, increasing the amount of the current catalyst could be effective.
-
Increase Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed.[10] Consider increasing the temperature, potentially using a higher-boiling solvent.
-
Check for Deactivating Groups: As mentioned, electron-donating groups on the phenylhydrazine can hinder the reaction.[2][3] If such groups are present, a more forceful catalyst or higher temperatures may be required.
Experimental Protocol: Using Polyphosphoric Acid (PPA) for Reluctant Substrates
-
Step 1: Pre-heat polyphosphoric acid (PPA) to around 80-100 °C to reduce its viscosity.
-
Step 2: Add the phenylhydrazone directly to the hot PPA with vigorous stirring.
-
Step 3: Continue heating and stirring the mixture, monitoring the reaction by TLC.
-
Step 4: After the reaction is complete, carefully quench the mixture by pouring it onto ice. This is a highly exothermic process and should be done with caution.
-
Step 5: Extract the product with a suitable organic solvent.
Data Summary
Table 1: Effect of Acid Catalyst on Indole Synthesis Yield (Qualitative)
| Acid Catalyst | Common Observations | Potential Side Products |
| Brønsted Acids | ||
| HCl, H₂SO₄ | Often effective, but can lead to charring and polymerization with sensitive substrates. | Polymers, rearrangement products. |
| Polyphosphoric Acid (PPA) | Very effective for a wide range of substrates, including less reactive ones. Can produce colored impurities.[8] | Colored byproducts. |
| p-Toluenesulfonic Acid (p-TsOH) | A good general-purpose solid acid, often used in milder conditions. | Dimerization can be an issue. |
| Acetic Acid | Mild catalyst, suitable for activated substrates. May be too weak for less reactive starting materials.[11] | Low conversion. |
| Lewis Acids | ||
| Zinc Chloride (ZnCl₂) | A very common and effective catalyst.[4] | Generally cleaner than strong Brønsted acids. |
| Boron Trifluoride (BF₃) | A strong Lewis acid, effective but can also promote side reactions. | Polymerization. |
Note: Quantitative yields are highly dependent on the specific substrates and reaction conditions. This table provides general trends.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organic chemistry - Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Reddit - The heart of the internet [reddit.com]
Effect of temperature on the rate of Fischer indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the rate and outcome of the Fischer indole synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of the Fischer indole synthesis?
The Fischer indole synthesis typically requires elevated temperatures to proceed at a practical rate.[1] The reaction involves a key[2][2]-sigmatropic rearrangement, which is often the rate-determining step and is significantly accelerated by heat.[3] Insufficient temperature can lead to very slow or incomplete reactions.
Q2: Is there an optimal temperature range for the Fischer indole synthesis?
The optimal temperature is highly dependent on the specific substrates (arylhydrazine and ketone/aldehyde), the acid catalyst used, and the solvent.[4][5] While there is no universal optimal temperature, reactions are commonly run at temperatures ranging from 50°C to refluxing conditions of the chosen solvent.[6] For instance, specific syntheses have been successfully carried out at 80°C and 110°C.[2][7] Continuous flow methods may employ even higher temperatures, such as 200°C, to achieve very short reaction times.[8]
Q3: What are the potential consequences of running the reaction at too high a temperature?
Excessively high temperatures can lead to several undesirable outcomes:
-
Formation of byproducts: Increased temperatures can promote side reactions, such as aldol condensation or Friedel-Crafts type products, which will lower the yield of the desired indole.[4][5]
-
Decomposition: The starting materials, intermediates, or the final indole product may be susceptible to thermal decomposition at very high temperatures.[5]
-
Reduced Selectivity: In cases where multiple indole isomers can be formed, higher temperatures might decrease the regioselectivity of the reaction.
Q4: Can the Fischer indole synthesis be performed at room temperature?
While elevated temperatures are typical, some variations of the Fischer indole synthesis can proceed at room temperature, particularly with reactive substrates or specific catalysts. For example, the synthesis of certain methyl indolenines has been achieved in high yield in acetic acid at room temperature.[3][9]
Troubleshooting Guide
Problem 1: Low or no yield of the desired indole product.
-
Possible Cause: The reaction temperature may be too low, leading to a very slow reaction rate.
-
Troubleshooting Step:
-
Gradually increase the reaction temperature in increments of 10-20°C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) at each temperature increment.
-
Consider switching to a higher-boiling solvent to safely achieve higher temperatures.
-
Problem 2: Formation of significant amounts of impurities or byproducts.
-
Possible Cause: The reaction temperature may be too high, promoting side reactions.
-
Troubleshooting Step:
-
Decrease the reaction temperature. Even a small reduction can sometimes significantly suppress byproduct formation.
-
If a lower temperature results in an unacceptably slow reaction rate, consider using a stronger acid catalyst at a milder temperature. The choice of acid catalyst is a critical parameter.[2][4][10]
-
Problem 3: The reaction does not go to completion, even after prolonged reaction time at elevated temperatures.
-
Possible Cause: While temperature is a key factor, other parameters might be limiting the reaction. The strength of the acid catalyst and the reaction time are also crucial.[4][5]
-
Troubleshooting Step:
-
Ensure the acid catalyst is appropriate for the substrates and is used in a sufficient amount. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[9][10]
-
Increase the reaction time. Some Fischer indole syntheses can require several hours to reach completion.[5]
-
Verify the purity of the starting phenylhydrazine and carbonyl compound, as impurities can inhibit the reaction.
-
Data on Temperature Effects
The following table summarizes the general and specific effects of temperature on the Fischer indole synthesis based on available literature.
| Temperature Range | Effect on Reaction Rate | Observed Yield/Outcome | Potential Issues |
| Room Temperature | Very slow to moderate | High yields for some reactive substrates.[3] | Often impractical for less reactive starting materials. |
| 50-70°C | Moderate | A user reported attempting reactions in this range.[6] | May be too low for many standard Fischer indole syntheses. |
| 80°C | Effective | A specific synthesis yielded 47% of an indolenine and 29% of an indole.[2] | Careful control of temperature is necessary to manage byproduct formation.[2] |
| 110°C | Rapid | High conversion rates and excellent yields were achieved in a continuous flow system.[7] | Potential for increased byproduct formation in batch reactions. |
| 200°C | Very Rapid | A 96% yield was obtained with a residence time of approximately 3 minutes in a high-temperature/pressure flow reactor.[8] | Requires specialized equipment (flow reactor); risk of decomposition. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with Temperature Variation
This protocol describes a general procedure for performing the Fischer indole synthesis, which can be adapted to investigate the effect of temperature.
Materials:
-
Substituted or unsubstituted phenylhydrazine
-
Aldehyde or ketone
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, acetic acid, or ethanol)
Procedure:
-
Formation of Hydrazone (Optional but recommended):
-
In a round-bottom flask, dissolve the phenylhydrazine (1 equivalent) and the carbonyl compound (1-1.1 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of acetic acid if not already the solvent.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Isolate the hydrazone by filtration and dry it. This step can help improve the purity of the final product.[11]
-
-
Indolization Step:
-
Place the isolated phenylhydrazone (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the chosen solvent and the acid catalyst (catalytic to stoichiometric amounts, depending on the acid's strength and the substrates).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C, 80°C, 100°C) using a temperature-controlled oil bath.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the acid catalyst. For example, by pouring the reaction mixture into a cold aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Visualizations
Logical Workflow for Temperature Optimization in Fischer Indole Synthesis
Caption: Workflow for optimizing temperature in the Fischer indole synthesis.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. testbook.com [testbook.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions | CoLab [colab.ws]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in palladium-catalyzed indole synthesis.
Troubleshooting Guides and FAQs
Issue 1: Low or No Yield
Q1: My palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig, Heck) is resulting in low to no yield. What are the common causes related to catalyst deactivation?
A1: Low or no yield in palladium-catalyzed indole synthesis is frequently linked to the deactivation of the catalytic system. Several factors can contribute to this:
-
Formation of Inactive Palladium Species: The active palladium catalyst, typically in the Pd(0) or Pd(II) state, can be converted into inactive forms. A common issue is the reduction of the active Pd(II) species to catalytically inactive Pd(0) metallic aggregates or nanoparticles, a phenomenon observed in reactions like the cycloisomerization of acetylenic acids.[1][2][3] The formation of "palladium black," a precipitate of elemental palladium, is a clear visual indicator of this type of deactivation and can result from catalyst instability.[4][5]
-
Ligand Degradation: Phosphine ligands, which are widely used to stabilize the palladium catalyst and modulate its reactivity, are susceptible to oxidative degradation under aerobic reaction conditions.[6][7] This oxidation can lead to the formation of phosphine oxides, which may not effectively stabilize the palladium center, leading to catalyst decomposition.[8]
-
Inhibitory Effects of Reagents or Byproducts: Certain reagents or byproducts can inhibit or poison the catalyst. For instance, in Buchwald-Hartwig aminations, the iodide formed from aryl iodide substrates can have an inhibitory effect by precipitating the palladium complex.[9][10] Similarly, the tight binding of some substrates, like ammonia, to the palladium center can hinder catalytic activity.[11]
-
Poor Solubility: The insolubility of reagents or the catalyst system can prevent the reaction from proceeding efficiently, leading to low yields.[10]
Issue 2: Formation of Palladium Black
Q2: I am observing a black precipitate (palladium black) in my reaction mixture. Why does this happen and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of palladium atoms into an inactive metallic state.[5] This is a common deactivation pathway in palladium catalysis.
-
Causes:
-
Ligand Instability or Dissociation: If the ligand used is not robust enough or dissociates from the palladium center, the unprotected Pd(0) species can aggregate.[5] This is particularly common when using sterically hindered monodentate phosphine ligands.[5]
-
End of Reaction: Palladium black can form when the reaction is complete, and no substrate is left to oxidize the Pd(0) back to Pd(II) in the catalytic cycle. This accumulation of Pd(0) leads to its aggregation.[4]
-
Reaction Conditions: High temperatures and certain solvents can promote the formation of palladium black. For example, THF has been anecdotally reported to promote its formation in Sonogashira couplings.[12]
-
-
Prevention Strategies:
-
Ligand Choice: Employing robust, often bidentate, phosphine ligands can chelate the palladium center more strongly, preventing dissociation and subsequent aggregation.[7]
-
Additives: In some cases, additives can help stabilize the active catalytic species. For example, Bu4NBr has been observed to prevent the formation of insoluble palladium precipitates in oxidative amination reactions.[13]
-
Solvent and Temperature Optimization: Screening different solvents and using the minimum effective temperature can help maintain catalyst stability.[14]
-
Degassing: Thoroughly degassing solvents and reagents can be beneficial, as oxygen can contribute to ligand oxidation, which in turn can lead to catalyst instability.[5]
-
Issue 3: Ligand-Related Problems
Q3: I suspect my phosphine ligand is degrading. How can I confirm this, and what are my options?
A3: Phosphine ligands are known to be sensitive to oxidation, which can be a significant cause of catalyst deactivation.[6][7]
-
Confirmation of Degradation:
-
³¹P NMR Spectroscopy: The most direct way to monitor the fate of a phosphine ligand is through ³¹P NMR spectroscopy of the reaction mixture over time. The appearance of a new peak corresponding to the phosphine oxide (e.g., triphenylphosphine oxide) confirms ligand oxidation.[6]
-
-
Mitigation Strategies:
-
Use of Air-Stable Ligands: Employing sterically hindered or electron-rich phosphine ligands can increase their resistance to oxidation. Bidentate ligands that form strong chelates with palladium can also be less susceptible to oxidation.[7]
-
Anaerobic Conditions: Ensuring strictly anaerobic reaction conditions by thoroughly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.[5]
-
Additives: In some aerobic oxidation reactions, additives like MnO₂ can help by catalyzing the disproportionation of H₂O₂, a potential oxidant for the phosphine ligand.[7]
-
Phosphine Oxide as a Stabilizer: Interestingly, phosphine oxides themselves can sometimes act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration into inactive palladium black.[8]
-
Issue 4: Catalyst Poisoning
Q4: My reaction starts well but then stops before completion. Could catalyst poisoning be the issue?
A4: Yes, catalyst poisoning is a common reason for reactions to stall. A poison is a substance that binds strongly to the palladium center, rendering it inactive.
-
Common Poisons:
-
Sulfur Compounds: Organosulfur compounds have a high affinity for palladium and can act as potent catalyst poisons.[15]
-
Functional Groups on Substrates: Certain functional groups on the starting materials or products can chelate to the palladium catalyst and deactivate it. For example, unprotected amines or phenols can sometimes interfere with the desired reaction.[16][17]
-
Byproducts: As mentioned earlier, halide anions, particularly iodide, can inhibit the catalyst.[9][10]
-
-
Troubleshooting Steps:
-
Purification of Reagents: Ensure all starting materials and solvents are of high purity and free from contaminating sulfur compounds.
-
Protecting Groups: If a functional group on your substrate is suspected of poisoning the catalyst, consider using a protecting group. For instance, protecting secondary amines with a Boc group can prevent catalyst poisoning.[16]
-
Choice of Precursor: If using an aryl iodide, and inhibition is suspected, switching to an aryl bromide or triflate might be beneficial, though this can affect reactivity.[10][11]
-
Data Presentation
Table 1: Effect of Ligands on Buchwald-Hartwig Amination Yield
| Entry | Ligand | Yield (%) |
| 1 | tBuXPhos | 77 |
| 2 | DavePhos | 84 |
| 3 | XPhos | >99 |
| 4 | SPhos | >99 |
| 5 | BrettPhos | >99 |
| 6 | RuPhos | >99 |
| 7 | JohnPhos | 31 |
| 8 | XantPhos | 98 |
Data sourced from a study on the amination of 4-tert-butylaniline with 1-bromo-4-tert-butylbenzene, highlighting the significant impact of ligand choice on reaction efficiency.[18]
Table 2: Heck Cross-Coupling of 5-Iodoindole with Acrylic Acid
| Entry | Palladium Salt | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | TXPTS | 80 |
| 2 | PdCl₂ | TXPTS | 90 |
| 3 | Na₂PdCl₄ | TXPTS | 95 |
| 4 | Na₂PdCl₄ | None | 95 |
Data shows the effectiveness of different palladium sources and the observation that for this specific transformation, a ligand is not always necessary under aqueous conditions.[17]
Mandatory Visualization
Caption: Common deactivation pathways for palladium catalysts.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: Procedure for Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated. This protocol is adapted from a method for regenerating Pd(OH)₂/C catalysts used in hydrogenation reactions, which often deactivate due to pore blockage.[19]
-
Catalyst Recovery: After the reaction, recover the deactivated palladium catalyst by filtration.
-
Washing with Chloroform: Suspend the recovered catalyst in chloroform. Stir the mixture vigorously and use an ultrasonic bath for 15-30 minutes to help dislodge adsorbed organic species.
-
Filtration: Filter the catalyst to remove the chloroform.
-
Washing with Acetic Acid: Resuspend the catalyst in glacial acetic acid. Again, use vigorous stirring and sonication for 15-30 minutes. This can help remove more polar or basic residues.
-
Final Wash and Dry: Filter the catalyst and wash it with a suitable solvent (e.g., the solvent used for the original reaction) to remove any residual acetic acid. Dry the catalyst under vacuum.
-
Activity Test: The activity of the regenerated catalyst should be evaluated in a small-scale test reaction and compared to that of a fresh catalyst.[19]
Note: The effectiveness of this regeneration procedure will depend heavily on the specific cause of deactivation. It is most likely to be successful when deactivation is due to the deposition of organic byproducts and less likely if severe sintering or poisoning has occurred.
Protocol 2: Monitoring Phosphine Ligand Oxidation using ³¹P NMR
This protocol describes how to monitor the stability of a phosphine ligand during a palladium-catalyzed reaction.[6]
-
Prepare the Reaction: Set up the indole synthesis reaction as usual in an NMR tube compatible with your reaction conditions (e.g., a screw-cap NMR tube for heated reactions). Use a deuterated solvent if possible, or include a capillary of a deuterated solvent for locking.
-
Acquire Initial Spectrum: Before starting the reaction (e.g., before heating or adding a key reagent), acquire a baseline ³¹P NMR spectrum. This will show the chemical shift of your starting phosphine ligand.
-
Monitor Over Time: Start the reaction. At regular intervals (e.g., every hour), acquire a new ³¹P NMR spectrum.
-
Data Analysis: Process the spectra and look for the appearance and growth of new peaks. The peak for the corresponding phosphine oxide (e.g., triphenylphosphine oxide, OPPh₃) typically appears at a different chemical shift (e.g., around 25-35 ppm) from the parent phosphine (e.g., triphenylphosphine, PPh₃, around -5 ppm).
-
Quantification (Optional): By integrating the peaks for the phosphine and the phosphine oxide, you can quantify the extent of ligand oxidation over the course of the reaction.[6]
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities from Acetal Protecting Groups
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with impurities arising from the use of acetal protecting groups, with a focus on the Methoxyethoxymethyl (MEM) group as a representative example. The principles discussed are broadly applicable to other similar acetal protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the deprotection of MEM-protected alcohols?
A1: The most frequent impurities include:
-
Starting Material: Incomplete deprotection leaves unreacted MEM-protected alcohol.
-
Byproducts from the MEM group: Upon cleavage, the MEM group can generate methoxyethanol and formaldehyde. Under certain conditions, these can react further to form various byproducts.
-
Partially deprotected intermediates: In molecules with multiple protecting groups, selective deprotection might not be fully achieved, leading to a mix of partially deprotected compounds.
-
Products of side reactions: The acidic conditions typically used for MEM deprotection can sometimes lead to side reactions on the substrate itself, such as hydrolysis of other sensitive functional groups or epimerization.
Q2: How can I monitor the progress of the MEM deprotection reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is the most common and rapid method. A typical TLC analysis would involve spotting the reaction mixture alongside the starting material (MEM-protected compound) and, if available, the pure desired product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the percentage of conversion.
Q3: What are the recommended purification techniques to remove MEM-related impurities?
A3: The choice of purification method depends on the properties of the desired product and the impurities.
-
Column Chromatography: This is the most versatile and widely used method for separating the desired product from starting material and byproducts.[1]
-
Crystallization/Recrystallization: If the deprotected product is a solid with suitable solubility properties, crystallization can be a highly effective and scalable method for achieving high purity.[2]
-
Liquid-Liquid Extraction: An aqueous workup is often sufficient to remove water-soluble byproducts like methoxyethanol. The pH of the aqueous solution can be adjusted to facilitate the separation of acidic or basic impurities.[3]
-
Distillation: For volatile liquid products, distillation can be an effective purification method.[3]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
| Potential Cause | Suggested Solution |
| Insufficient acid catalyst | Increase the amount of acid catalyst incrementally. |
| Low reaction temperature | Increase the reaction temperature. |
| Steric hindrance around the MEM group | Prolong the reaction time or switch to a stronger Lewis acid catalyst. |
| Inappropriate solvent | Use a solvent in which both the substrate and the acid are soluble. Protic solvents like methanol or ethanol can facilitate protonolysis. |
Problem 2: Formation of Unidentified Byproducts
Symptom: TLC or HPLC shows multiple new spots/peaks that do not correspond to the starting material or the desired product.
| Potential Cause | Suggested Solution |
| Substrate degradation under acidic conditions | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids). Lower the reaction temperature. |
| Reaction with formaldehyde byproduct | Add a scavenger, such as an amine or a thiol, to the reaction mixture to trap formaldehyde. |
| Over-reaction or cleavage of other protecting groups | Use a more selective deprotection condition. Ensure the orthogonality of your protecting group strategy. |
Problem 3: Difficulty in Removing Byproducts During Workup
Symptom: The purified product is still contaminated with byproducts from the MEM group.
| Potential Cause | Suggested Solution |
| Inefficient extraction | Perform multiple extractions with the appropriate aqueous solution. Adjust the pH of the wash to remove acidic or basic byproducts. |
| Co-elution during column chromatography | Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Formation of an azeotrope with the product | For liquid products, consider a different purification method like preparative HPLC or crystallization of a solid derivative. |
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for MEM deprotection. The efficiency can vary significantly based on the specific substrate.
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | HCl (1M aq.) | THF | 25 | 2 - 6 | > 90 |
| Secondary Alcohol | p-TsOH | Methanol | 25 | 4 - 12 | 85 - 95 |
| Sterically Hindered Alcohol | ZnBr₂ | CH₂Cl₂ | 25 | 8 - 24 | 70 - 90 |
| Acid-sensitive Substrate | PPTS | Ethanol/Water | 50 | 6 - 18 | 80 - 95 |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed MEM Deprotection
-
Dissolve the MEM-protected compound (1.0 eq) in a suitable solvent (e.g., THF, methanol, or dichloromethane) to a concentration of 0.1-0.5 M.
-
Add the acid catalyst (e.g., 1M HCl (0.5-1.0 eq) or p-TsOH (0.1-0.2 eq)).
-
Stir the reaction mixture at the appropriate temperature (typically room temperature) and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a base (e.g., saturated NaHCO₃ solution or triethylamine).
-
If an organic solvent was used, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography, crystallization, or distillation.
Protocol 2: HPLC Analysis of Deprotection Reaction
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the substrate and product absorb.
-
Gradient: A typical gradient would be from 10% to 90% acetonitrile in water over 15-20 minutes.
-
-
Analysis: Integrate the peak areas of the starting material and the product to determine the percentage of conversion and the presence of impurities.
Visualizations
Caption: Experimental workflow for MEM deprotection.
Caption: Troubleshooting decision tree for MEM deprotection.
References
Validation & Comparative
A Comparative Guide to Alternative Precursors for the Synthesis of 2-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of 2-substituted indoles, in particular, is a field of continuous innovation. This guide provides an objective comparison of various synthetic routes, highlighting alternative precursors and methodologies, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methods for 2-Substituted Indoles
The choice of synthetic strategy for 2-substituted indoles depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to functional groups. Below is a summary of classical and modern methods with their typical performance.
| Method | Precursors | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Key Features & Limitations |
| Fischer Indole Synthesis | Aryl hydrazines, Ketones/Aldehydes | Brønsted or Lewis acids (e.g., PPA, ZnCl₂) | 80 - 180 | 1 - 15 h | 76 - 93 | Wide applicability but can require harsh acidic conditions and high temperatures.[1][2] |
| Larock Heteroannulation | o-Iodoanilines, Disubstituted alkynes | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | 100 - 130 | 12 - 72 h | up to 98 | High regioselectivity for 2,3-disubstituted indoles, but requires pre-functionalized anilines.[3][4][5] |
| Sonogashira Coupling/Cyclization | o-Haloanilines, Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) cocatalyst, Base (e.g., Et₃N) | 50 - 100 | 2 - 24 h | 69 - 90 | Efficient for a variety of functional groups, often proceeds in a one-pot fashion.[6][7] |
| Madelung Synthesis | N-Aryl amides | Strong base (e.g., NaOEt, BuLi) | 200 - 400 (classical), < RT (modified) | Varies | up to 90 (modified) | Traditionally harsh conditions, but modern modifications allow for milder synthesis of 2-arylindoles.[8][9][10][11] |
| Reissert Synthesis | o-Nitrotoluenes, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Varies | Multi-step | Moderate | Primarily yields indole-2-carboxylic acids which can be decarboxylated.[12] |
| Nenitzescu Synthesis | Benzoquinones, β-Aminocrotonic esters | Acid catalyst | Varies | Varies | 26 (large scale) | Specific for the synthesis of 5-hydroxyindoles.[13][14][15][16] |
| Bartoli Synthesis | o-Substituted nitroarenes, Vinyl Grignard reagents | Grignard reagent | Low | 4 h | up to 33 | Effective for 7-substituted indoles, requires ortho-substitution on the nitroarene.[17][18][19][20][21] |
| C-H Activation | Indoles, Aryl halides/boronic acids | Pd, Ru, or Co catalyst | 25 - 120 | 16 - 22 h | up to 99 | Atom-economical, avoids pre-functionalization of the indole, but regioselectivity can be a challenge.[22][23][24][25] |
| Photoredox Catalysis | 2-Vinylarylamines | Photocatalyst (e.g., [Ru(bpy)₃]Cl₂), Light source | Room Temp | 48 h | up to 83 | Mild reaction conditions, utilizes visible light, enables novel reaction pathways.[26][27] |
Experimental Protocols
Fischer Indole Synthesis of 2-Aryl Indoles
This protocol describes a microwave-assisted one-pot reaction for the synthesis of 2-aryl indoles.[1]
Materials:
-
2-(4-Hydrazinophenyl)-ethanesulfonic acid methylamide hydrochloride (1 mmol)
-
Substituted acetophenone (1.05 mmol)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Polyphosphoric acid (for conventional method)
Microwave Protocol:
-
In a microwave reactor vial, combine 2-(4-hydrazinophenyl)-ethanesulfonic acid methylamide hydrochloride and the substituted acetophenone in ethanol.
-
Add a catalytic amount of acetic acid.
-
Seal the vial and irradiate in a microwave reactor at a suitable temperature and time to form the hydrazone intermediate in situ, which then undergoes Fischer indolization.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture.
-
The desired 2-aryl indole derivative is isolated after appropriate workup and purification. Yields of up to 93% have been reported.[1]
Conventional Protocol:
-
Condense the precursor with the substituted acetophenone in the presence of acetic acid to form the corresponding hydrazone intermediate.
-
Isolate the hydrazone intermediate.
-
Add the isolated hydrazone to preheated polyphosphoric acid at 80 °C and stir for 1 hour at 70-80 °C.
-
After completion, add water and extract the product with ethyl acetate. The desired 2-aryl-indolyl-ethanesulfonamide can be obtained in yields around 76%.[1]
Larock Heteroannulation for 2,3-Disubstituted Indoles
This method involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne.[3][4]
Materials:
-
o-Iodoaniline (1 equiv)
-
Disubstituted alkyne (2-5 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
Base (e.g., K₂CO₃ or KOAc, 5 equiv)
-
LiCl or n-Bu₄NCl (1 equiv)
-
PPh₃ (0 or 5 mol%)
-
DMF
Procedure:
-
To a reaction vessel, add the o-iodoaniline, Pd(OAc)₂, base, chloride source, and PPh₃ (if used).
-
Add DMF as the solvent.
-
Add the disubstituted alkyne to the mixture.
-
Heat the reaction mixture at 100 °C for 12-72 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the 2,3-disubstituted indole.
Sonogashira Coupling and Cyclization for 2-Substituted Indoles
This protocol describes a tandem Sonogashira coupling and cyclization reaction.[28]
Materials:
-
o-Iodoaniline (1 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (ligand)
-
Et₃N
-
3% TPGS-750-M in water (surfactant solution)
Procedure:
-
In a reaction vial, dissolve the o-iodoaniline and terminal alkyne in the aqueous surfactant solution.
-
Add Pd(OAc)₂, XPhos, and Et₃N.
-
Heat the reaction at 100 °C under microwave irradiation or conventional heating until the starting aniline is consumed (monitored by TLC).
-
Upon completion of the Sonogashira coupling, add more Pd(OAc)₂ to the reaction mixture.
-
Continue heating at 100 °C to effect the cyclization to the indole.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental transformations for several key synthetic routes to 2-substituted indoles.
Caption: The Fischer Indole Synthesis pathway.
Caption: The Larock Heteroannulation catalytic cycle.
Caption: The Sonogashira Coupling and Cyclization pathway.
Caption: General workflow for C-H activation at the C2 position of indole.
This guide provides a starting point for navigating the diverse landscape of 2-substituted indole synthesis. For detailed substrate scope and optimization of reaction conditions, consulting the primary literature is highly recommended. The continued development of novel catalysts and methodologies promises to further expand the toolkit available to researchers in this vital area of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 19. synarchive.com [synarchive.com]
- 20. 2024.sci-hub.box [2024.sci-hub.box]
- 21. researchgate.net [researchgate.net]
- 22. lirias.kuleuven.be [lirias.kuleuven.be]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cobalt(II)-Catalyzed Oxidative C-H Arylation of Indoles and Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]
A Safer and More Efficient Route to Indoles: The Advantages of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene over Phenylhydrazines
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. While the Fischer indole synthesis utilizing phenylhydrazines has been a long-standing method, the emergence of alternative pathways offers significant advantages in terms of safety, yield, and substrate scope. This guide provides a detailed comparison of the traditional Fischer indole synthesis with a modern approach utilizing 1-(2,2-dimethoxyethyl)-2-nitrobenzene, a precursor in a modified Leimgruber-Batcho synthesis.
The core of this comparison lies in the circumvention of highly toxic and potentially carcinogenic phenylhydrazine intermediates. By employing a nitro-aromatic precursor, the synthesis of indoles can be achieved through a safer and often more efficient reductive cyclization strategy.
At a Glance: Key Performance Indicators
| Feature | This compound Method | Phenylhydrazine (Fischer Indole Synthesis) |
| Starting Material Safety | Nitroaromatic compound. Handle with care. | Phenylhydrazines are highly toxic, carcinogenic, and mutagenic.[1] |
| Reaction Conditions | Generally mild to moderate. | Often requires harsh acidic conditions and high temperatures.[2] |
| Yield of Unsubstituted Indole | High | Problematic with acetaldehyde; requires multi-step process via pyruvic acid with variable yields.[3] |
| Substrate Scope | Broad, tolerates various functional groups. | Can be limited by the stability of hydrazones and sensitivity to strong acids. |
| Byproducts | Fewer and less hazardous byproducts. | Can generate undesirable side products from aldol condensations or other side reactions.[4] |
| Operational Simplicity | Can be performed as a one-pot tandem reaction, simplifying the workflow.[5] | Typically a two-step process (hydrazone formation followed by cyclization). |
Experimental Data: A Comparative Overview
The following tables summarize typical experimental data for the synthesis of unsubstituted indole using both methods, highlighting the advantages of the this compound approach.
Table 1: Synthesis of Indole via Reductive Cyclization of o-Nitrophenylacetaldehyde (from this compound)
This method involves the in-situ generation of o-nitrophenylacetaldehyde from its dimethyl acetal precursor followed by reductive cyclization.
| Step | Reagents & Conditions | Yield | Reference |
| 1. Hydrolysis & Reductive Cyclization | This compound, Fe powder, NH4Cl, H2O/EtOH, Reflux | ~85-95% (for similar reductive cyclizations) | General procedure adapted from Leimgruber-Batcho synthesis principles.[6][7] |
Table 2: Synthesis of Indole via Fischer Indole Synthesis
The direct synthesis of indole from phenylhydrazine and acetaldehyde is often low-yielding. A common alternative is the use of pyruvic acid followed by decarboxylation.
| Step | Reagents & Conditions | Yield | Reference |
| 1. Phenylhydrazone Formation | Phenylhydrazine, Pyruvic acid, EtOH, RT | High | [3] |
| 2. Indolization & Decarboxylation | Phenylhydrazone of pyruvic acid, Polyphosphoric acid or other strong acid, Heat | 50-70% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Indole from this compound (Illustrative)
This protocol is based on the principles of the Leimgruber-Batcho synthesis and reductive cyclization of nitroaromatics.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A mixture of this compound (1 equivalent), iron powder (e.g., 5 equivalents), and ammonium chloride (e.g., 1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v) is heated to reflux. The acidic conditions generated in situ from ammonium chloride facilitate the hydrolysis of the dimethyl acetal to the corresponding aldehyde.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford indole.
Protocol 2: Synthesis of Indole from Phenylhydrazine and Pyruvic Acid (Fischer Indole Synthesis)
Materials:
-
Phenylhydrazine
-
Pyruvic acid
-
Ethanol
-
Polyphosphoric acid (PPA) or another suitable strong acid
-
Ice
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Hydrazone Formation: To a solution of phenylhydrazine (1 equivalent) in ethanol, pyruvic acid (1 equivalent) is added dropwise with stirring at room temperature. The resulting phenylhydrazone often precipitates and can be collected by filtration.
-
Indolization and Decarboxylation: The dried phenylhydrazone is added portion-wise to preheated polyphosphoric acid (a significant excess by weight) with vigorous stirring.
-
The reaction mixture is heated at a high temperature (e.g., 100-150 °C) until the evolution of carbon dioxide ceases.
-
The hot mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The mixture is neutralized with a sodium hydroxide solution and extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude indole is purified by column chromatography or recrystallization.
Reaction Pathways and Logical Comparison
The following diagrams illustrate the chemical transformations and the logical advantages of the this compound route.
Caption: Comparative workflow of indole synthesis.
The diagram above clearly shows the more linear and safer pathway offered by the Leimgruber-Batcho inspired method compared to the traditional Fischer indole synthesis.
Caption: Decision logic for indole synthesis methods.
This logical diagram emphasizes the clear advantages in safety and efficiency when choosing the modern nitro-aromatic based synthesis route.
Conclusion
For the synthesis of indoles, particularly the parent indole, the use of this compound as a precursor in a modified Leimgruber-Batcho synthesis offers distinct and compelling advantages over the classical Fischer indole synthesis employing phenylhydrazines. The primary benefit is the significant improvement in safety by avoiding highly toxic and carcinogenic reagents. Furthermore, this modern approach often leads to higher yields, proceeds under milder reaction conditions, and can be streamlined into a more efficient one-pot process. For researchers and drug development professionals, the adoption of such safer and more efficient synthetic routes is paramount for both laboratory safety and overall productivity.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
A Comparative Guide to Indole Synthesis: Yields, Protocols, and Mechanisms
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The synthesis of this critical heterocyclic motif has been a subject of intense research for over a century, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of prominent indole synthesis routes, offering researchers, scientists, and drug development professionals a clear overview of their respective yields, experimental protocols, and underlying mechanisms to aid in selecting the most suitable method for their specific applications.
Comparative Yield Analysis of Indole Synthesis Routes
The choice of an indole synthesis strategy is often dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and, critically, reaction yield. The following table summarizes the typical yields and conditions for several classical and modern indole synthesis methods.
| Synthesis Route | Key Reagents | Catalyst / Conditions | Typical Yield (%) |
| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA), Heat | 5 - 93%[1][2] |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | Excess aniline, Heat; Milder methods use LiBr or microwave irradiation | Highly variable, often poor; 52-75% (microwave)[3][4] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. Base (e.g., KOEt) 2. Reductive cyclization (e.g., Zn/AcOH) | Good (Specific yields depend heavily on substrate)[5][6] |
| Fukuyama Synthesis | o-Isocyanostyrene or 2-Alkenylthioanilide | Bu₃SnH, AIBN (radical initiator) or Fe-catalyst | 40 - 98%[7][8][9] |
| Larock Synthesis | o-Haloaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Good to excellent (e.g., 70-95%)[10][11] |
| Hegedus Synthesis | o-Alkenyl aniline | Stoichiometric or catalytic Pd(II) salts (e.g., PdCl₂(MeCN)₂) | 45 - 84%[12][13] |
| Buchwald-Hartwig | o-Haloaniline, Ketone/Amine | Palladium catalyst, Phosphine ligand, Base | Good (e.g., ~68% for multicomponent reactions)[14] |
Key Methodologies and Experimental Protocols
This section details the reaction mechanisms and provides generalized experimental protocols for several key indole synthesis routes.
Fischer Indole Synthesis
The Fischer synthesis is one of the oldest and most versatile methods for preparing substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[15]
Experimental Protocol: An arylhydrazine (1.0 eq.) and a suitable aldehyde or ketone (1.0-1.2 eq.) are dissolved in a solvent such as glacial acetic acid or ethanol. An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is added to the mixture.[16][17] The reaction is then heated, typically to reflux, for several hours until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Bischler-Möhlau Indole Synthesis
This classical method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[3] The reaction is notorious for requiring harsh conditions, though modern variations have been developed to improve yields and mitigate these issues.[3][4]
Experimental Protocol:
-
Microwave-Assisted (One-Pot): Aniline (2.0 eq.) and an α-bromoacetophenone derivative (1.0 eq.) are mixed. The mixture is irradiated with microwaves (e.g., 540 W) for 45-75 seconds.[4] After cooling, the resulting solid is treated with ethanol and filtered. The crude product is then purified, typically by column chromatography, to yield the 2-arylindole.
Fukuyama Indole Synthesis
A modern and versatile method, the Fukuyama synthesis proceeds via a tin-mediated radical cyclization to form 2,3-disubstituted indoles.[7] It is valued for its mild conditions and tolerance of various functional groups.
Experimental Protocol: An o-isocyanostyrene derivative (1.0 eq.) is dissolved in a degassed solvent like toluene or benzene. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq.), and tributyltin hydride (Bu₃SnH, 1.2 eq.) are added.[7] The mixture is heated to around 80-110 °C under an inert atmosphere for several hours. Upon completion, the solvent is removed under reduced pressure. The residue is often treated with an acid (e.g., silicic acid or HCl) during workup and purified by column chromatography to yield the 3-substituted indole. An iron-catalyzed variation offers a less toxic alternative to tin hydrides.[8][9]
Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[18] This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted indoles with good regioselectivity.[19]
Experimental Protocol: An o-iodoaniline or o-bromoaniline (1.0 eq.), a disubstituted alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base like potassium carbonate or sodium acetate (2.0 eq.) are combined in a solvent like DMF or NMP.[10][18] A chloride salt (e.g., LiCl) is often added to facilitate the reaction. The mixture is heated under an inert atmosphere at 100-130 °C for several hours until the reaction is complete. After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is then isolated and purified via column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fukuyama indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceinfo.com [scienceinfo.com]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. testbook.com [testbook.com]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation of Indole Synthesized from 1-(2,2-Dimethoxyethyl)-2-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis of indole from 1-(2,2-dimethoxyethyl)-2-nitrobenzene, focusing on its spectroscopic validation. It offers a comparative perspective against alternative indole synthesis methodologies, supported by experimental data and detailed protocols to aid in research and development.
Spectroscopic Data for Indole Validation
The successful synthesis of indole from this compound is confirmed through rigorous spectroscopic analysis. The data presented below for the final indole product is consistent with established values for this foundational heterocyclic compound.
Table 1: Spectroscopic Data for Synthesized Indole
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.08 (br s, 1H, N-H), 7.65 (d, J = 7.9 Hz, 1H, H-4), 7.58 (d, J = 8.2 Hz, 1H, H-7), 7.18 (t, J = 7.6 Hz, 1H, H-6), 7.11 (t, J = 7.5 Hz, 1H, H-5), 6.53 (dd, J = 3.1, 0.8 Hz, 1H, H-3), 7.29 (t, J = 2.5 Hz, 1H, H-2).[1][2][3][4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.8 (C-7a), 127.9 (C-3a), 124.2 (C-2), 121.9 (C-6), 120.8 (C-4), 119.8 (C-5), 111.1 (C-7), 102.6 (C-3).[1][2][3][4] |
| Infrared (IR) (KBr) | νmax 3406 cm⁻¹ (N-H stretch), 3022, 3049 cm⁻¹ (aromatic C-H stretch), 1508, 1577 cm⁻¹ (aromatic C=C stretch), 744 cm⁻¹ (=C-H bend).[5][6][7][8][9] |
| Mass Spectrometry (MS) | m/z (%): 117 (M⁺, 100), 90 ([M-HCN]⁺, 40), 89 ([M-H₂CN]⁺, 24).[10][11][12][13][14] |
Comparative Analysis of Indole Synthesis Methods
The synthesis of indole via the reductive cyclization of this compound offers a viable route to this important heterocycle. Below is a comparison with other well-established indole synthesis methods.
Table 2: Comparison of Indole Synthesis Methods
| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |
| From this compound | This compound | 1. Reductant (e.g., H₂, Pd/C; or Fe, AcOH). 2. Acid catalyst (e.g., H₂SO₄) for cyclization. | Utilizes a readily available nitroaromatic precursor. | May require a two-step process (reduction then cyclization). |
| Fischer Indole Synthesis | Phenylhydrazine and an aldehyde or ketone | Acid catalyst (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂).[15] | Wide applicability, one of the most common methods.[15] | Can lack regioselectivity with unsymmetrical ketones; harsh acidic conditions may not be suitable for all substrates.[15] |
| Bartoli Indole Synthesis | Ortho-substituted nitroarenes and vinyl Grignard reagents | Vinyl Grignard reagent.[15] | Excellent route for the synthesis of 7-substituted indoles.[15] | Requires an ortho-substituent on the nitroarene. |
| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Base (e.g., sodium ethoxide), followed by reductive cyclization (e.g., with zinc in acetic acid). | Good for the synthesis of indole-2-carboxylic acids. | Multi-step process with potentially low overall yields. |
| Larock Indole Synthesis | o-Haloaniline and a disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., Na₂CO₃), and a phosphine ligand. | High functional group tolerance and good yields. | Requires a palladium catalyst and substituted alkynes. |
Experimental Protocols
Synthesis of Indole from this compound
This synthesis proceeds via a two-step, one-pot procedure involving the reduction of the nitro group followed by acid-catalyzed cyclization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Hydrogen gas supply
Procedure:
-
Reduction of the Nitro Group:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C (approximately 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
-
Acid-Catalyzed Cyclization:
-
Combine the methanolic filtrates and cool in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the intermediate aniline derivative is consumed and the indole spot is maximized.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure indole.
-
Visualizations
Reaction Pathway
The synthesis of indole from this compound involves the initial reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent elimination to form the aromatic indole ring.
Caption: Reaction pathway for indole synthesis.
Spectroscopic Validation Workflow
The validation of the synthesized indole involves a series of spectroscopic analyses to confirm its chemical structure and purity.
Caption: Workflow for spectroscopic validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. bmse000097 Indole at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 9. Indole(120-72-9) IR Spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pjsir.org [pjsir.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
Confirming Indole Products: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of indole-containing compounds are critical. This guide provides an objective comparison of common mass spectrometry (MS) techniques for the confirmation of indole products, supported by experimental data and detailed protocols.
Indole and its derivatives are a vast class of heterocyclic compounds with significant biological activities, making them cornerstones in pharmacology and drug development. Mass spectrometry, with its high sensitivity and specificity, stands as the gold standard for the structural elucidation and quantification of these molecules. This guide delves into the application of various MS methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), for the analysis of indole products.
Performance Comparison of Mass Spectrometry Techniques
The choice of a mass spectrometry technique for indole analysis is often dictated by the analyte's volatility, polarity, and the desired level of sensitivity and structural information. The following tables summarize the quantitative performance of different MS methods based on published experimental data.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Indole Analysis
LC-MS/MS is a powerful and versatile technique for the analysis of a wide range of indole derivatives, from simple indoles to complex alkaloids.[1][2][3][4] It offers high sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[2][3][4]
| Analyte | Matrix | Ionization | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Reference |
| Indole | Mouse Serum | APCI (+) | 118.1 | 91.1 | - | 1 | >0.99 | [2][5] |
| Indole-3-acetic acid | Sugar Cane Juice | ESI (+) | 176.1 | 130.0 | - | - | - | [3][6] |
| Tryptophan | Beverages | ESI (+) | 205.1 | 188.1 | 6 | 17 | ≥0.99 | [4] |
| Serotonin | Beverages | ESI (+) | 177.1 | 160.1 | 6 | 17 | ≥0.99 | [4] |
| Melatonin | Beverages | ESI (+) | 233.1 | 174.1 | 6 | 17 | ≥0.99 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; APCI: Atmospheric Pressure Chemical Ionization; ESI: Electrospray Ionization.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Indole Analysis
GC-MS is well-suited for the analysis of volatile and thermally stable indole compounds.[7][8][9] Derivatization is sometimes employed to increase the volatility of polar indoles.
| Analyte | Matrix | Derivatization | Key Fragment Ions (m/z) | Application | Reference |
| Indole-3-acetic acid | Bacterial Culture | TMS | 174, 202, 319 | Metabolite Identification | [10][11] |
| Indole-3-aldehyde | Bacterial Culture | TMS | 130, 145 | Metabolite Identification | [7][10] |
| Indole/Indazole Carboxamide Synthetic Cannabinoids | Herbal Blends | None | Varies | Quantification | [8] |
| Vindoline | Catharanthus roseus | None | 121, 122, 135, 146, 188, 282, 395, 456 | Alkaloid Profiling | [9] |
| Vindorosine | Catharanthus roseus | None | 107, 121, 135, 146, 188, 365, 426 | Alkaloid Profiling | [9] |
TMS: Trimethylsilyl
Table 3: High-Resolution Mass Spectrometry (UPLC-Q-TOF/MS) for Indole Alkaloid Analysis
UPLC-Q-TOF/MS provides high-resolution and accurate mass data, which is invaluable for the identification and structural elucidation of unknown indole alkaloids and their metabolites.[12][13][14]
| Analyte(s) | Matrix | Ionization | Key Features | Application | Reference |
| Monoterpenoid Indole Alkaloids | Alstonia scholaris | ESI (+) | Target-MS2 mode for enhanced quantification | Qualitative and Quantitative Analysis | [12] |
| Oxindole and Indole Alkaloids | Uncaria Species | ESI (+) | Accurate mass for identification of 35 alkaloids | Qualitative and Quantitative Analysis | [13] |
| Monoterpenoid Indole Alkaloids | Catharanthus roseus | ESI (+) | Real-time calibration for high mass accuracy | Metabolite Profiling | [14] |
Experimental Workflows and Protocols
General Workflow for Indole Product Confirmation by Mass Spectrometry
Caption: General workflow for indole product confirmation.
Detailed Experimental Protocols
-
Sample Preparation:
-
To 100 µL of serum or tissue homogenate, add 10 µL of an internal standard working solution (e.g., indole-d7).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes and then centrifuge at 16,100 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution is typically used, for example, starting with a low percentage of B, increasing to a high percentage, and then returning to the initial conditions for equilibration.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is effective for non-polar indoles.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indole: 118.1 > 91.1 m/z
-
Indole-d7 (IS): 124.15 > 96.1 m/z
-
-
Source Parameters: Optimize parameters such as nebulizer gas, heating gas, drying gas, interface temperature, and collision energy for the specific instrument.
-
-
Sample Preparation (Extraction):
-
Extract the plant material (e.g., aerial parts of Catharanthus roseus) with 96% ethanol at room temperature or with heating.
-
Evaporate the solvent to dryness.
-
Dissolve the resulting alkaloid mixture in a suitable solvent like dichloromethane for GC-MS analysis.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm; film thickness 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: An example program is to hold at 120°C for 4 minutes, then ramp to 280°C at 3°C/min and hold for 20 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 33 to 650.
-
Source Temperature: 230°C.
-
Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and published fragmentation patterns.
-
Signaling Pathway Visualization
The biosynthesis of many complex indole alkaloids originates from the shikimate pathway, leading to the formation of the precursor tryptophan. The following diagram illustrates a simplified representation of a generic indole alkaloid biosynthetic pathway.
Caption: Simplified indole alkaloid biosynthetic pathway.
Conclusion
The confirmation of indole products relies heavily on the capabilities of mass spectrometry. LC-MS/MS excels in the sensitive and specific quantification of a broad range of indoles in complex matrices. GC-MS remains a robust technique for volatile indoles and provides valuable structural information through characteristic fragmentation patterns. High-resolution MS platforms like UPLC-Q-TOF/MS are indispensable for the identification of novel indole compounds and for comprehensive profiling studies. The selection of the most appropriate technique will depend on the specific research question, the nature of the indole product, and the available instrumentation. The protocols and comparative data presented in this guide offer a foundation for developing and implementing reliable mass spectrometric methods for indole analysis in research and drug development.
References
- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Magnesium Plus Hydrogen Fertilization Enhances Mg Uptake, Growth Performance and Monoterpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus [mdpi.com]
A Comparative Guide to Indole Synthesis: A Cost-Benefit Analysis of Common Starting Materials
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of countless pharmaceuticals and biologically active molecules. The choice of synthetic route to this privileged heterocycle can have significant implications for research timelines, development costs, and overall process efficiency. This guide provides an objective comparison of three prominent methods for indole synthesis—the Fischer, Leimgruber-Batcho, and Bartoli syntheses—with a focus on the cost-benefit analysis of their respective starting materials.
At a Glance: Comparing Indole Synthesis Strategies
The selection of an appropriate indole synthesis methodology is a critical decision in the chemical development pipeline. The following table summarizes the key quantitative and qualitative parameters for the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses, offering a comparative overview to guide the selection of the most suitable method based on specific project needs.
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis | Bartoli Indole Synthesis |
| Starting Materials | Phenylhydrazines, Aldehydes/Ketones | ortho-Nitrotoluenes, DMFDMA, Pyrrolidine | ortho-Substituted Nitroarenes, Vinyl Grignard Reagents |
| Typical Yields | 45-90%[1] | High (can be >90% in one-pot procedures) | Moderate to Good (typically 40-70%) |
| Substrate Scope | Broad, but can be limited by harsh acidic conditions | Broad for 2,3-unsubstituted indoles; tolerant of many functional groups | Good for 7-substituted indoles; requires ortho-substitution |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild to moderate | Mild (low temperatures) |
| Scalability | Well-established for industrial scale | Highly scalable and used in industry[2][3] | More complex for large scale due to Grignard reagent |
| Key Advantages | One of the oldest and most reliable methods[4]; readily available starting materials. | High yields under mild conditions[2]; avoids harsh acids; popular in the pharmaceutical industry[4]. | Excellent for the synthesis of 7-substituted indoles[5]; can produce indoles substituted on both rings[5]. |
| Key Disadvantages | Harsh conditions can limit functional group tolerance; can produce mixtures of isomers with unsymmetrical ketones[6]. | Requires multi-step process (though can be done one-pot); starting materials can be more expensive. | Requires 3 equivalents of a Grignard reagent[5]; limited to ortho-substituted nitroarenes[5]. |
In-Depth Analysis of Indole Synthesis Methodologies
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for constructing the indole nucleus[4][7]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone[7].
Cost-Benefit Considerations: The primary advantage of the Fischer synthesis lies in the low cost and wide commercial availability of the starting materials, namely substituted phenylhydrazines and a vast array of aldehydes and ketones. This makes it an economically attractive option, particularly for large-scale production. However, the reaction often requires harsh conditions, including strong acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and elevated temperatures, which can limit its compatibility with sensitive functional groups[7]. For unsymmetrical ketones, the reaction can also lead to the formation of regioisomeric mixtures, complicating purification and reducing the yield of the desired product. Despite these drawbacks, its operational simplicity and long-standing industrial application make it a reliable choice for robust substrates.
Leimgruber-Batcho Indole Synthesis
Developed in the 1970s, the Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method, especially within the pharmaceutical industry[2][4]. This two-step process begins with the reaction of an ortho-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form an enamine. Subsequent reductive cyclization of the enamine yields the indole[2].
Cost-Benefit Considerations: The Leimgruber-Batcho synthesis is lauded for its high yields and milder reaction conditions compared to the Fischer synthesis, allowing for a broader tolerance of functional groups[2]. The starting ortho-nitrotoluenes are often commercially available or can be readily prepared. While the reagents, particularly DMFDMA, can be more expensive than those used in the Fischer synthesis, the high efficiency and cleaner reaction profiles often offset this cost, especially when dealing with complex or sensitive substrates. The ability to perform the reaction as a one-pot procedure further enhances its practicality and cost-effectiveness by reducing processing time and waste generation.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a valuable route to sterically hindered indoles, particularly those substituted at the 7-position, which are often difficult to access via other methods[5]. The reaction involves the addition of a vinyl Grignard reagent (three equivalents) to an ortho-substituted nitroarene[5].
Cost-Benefit Considerations: The key advantage of the Bartoli synthesis is its unique ability to construct 7-substituted indoles with good regioselectivity. The reaction proceeds under mild, low-temperature conditions. However, the requirement for three equivalents of a Grignard reagent makes it less atom-economical and can present challenges for large-scale synthesis due to the handling of large quantities of organometallic reagents. The cost of the vinyl Grignard reagent can also be a significant factor. Furthermore, the reaction is generally limited to nitroarenes bearing an ortho-substituent, which is necessary to facilitate the key[8][8]-sigmatropic rearrangement in the reaction mechanism[5].
Experimental Protocols
Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of phenylhydrazine (1 equivalent) and cyclohexanone (1 equivalent) in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
Note: Yields for this reaction are typically in the range of 50-70%[9].
Leimgruber-Batcho Indole Synthesis of 5-Chloroindole
This protocol outlines the synthesis of 5-chloroindole from 4-chloro-2-nitrotoluene in a one-pot procedure.
Materials:
-
4-Chloro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Dioxane
-
Ferric chloride hexahydrate
-
Hydrazine hydrate (85%)
-
Dichloromethane or Acetone
-
Petroleum ether
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add 4-chloro-2-nitrotoluene (1 equivalent), DMFDMA (1.2 equivalents), pyrrolidine (5 equivalents), and dioxane.
-
Heat the mixture to 102 °C for approximately 10 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 45 °C and add ferric chloride hexahydrate (0.2 g per 4 mmol of starting material).
-
Add 85% hydrazine hydrate in portions, maintaining the temperature at 45 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, stir for an additional 30 minutes.
-
Cool the mixture to room temperature and filter off the catalyst, washing thoroughly with dichloromethane or acetone.
-
Evaporate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent to yield 5-chloroindole.
Note: This one-pot procedure can yield up to 92% of the desired product.
Bartoli Indole Synthesis of 7-Methylindole
This protocol describes the synthesis of 7-methylindole from o-nitrotoluene and vinylmagnesium bromide.
Materials:
-
o-Nitrotoluene
-
Vinylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve o-nitrotoluene (1 equivalent) in anhydrous THF.
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3 equivalents) via a syringe or dropping funnel, maintaining the internal temperature below -35 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Fischer Indole Synthesis
The following diagram illustrates the key steps in the Fischer indole synthesis, a classic and widely utilized method for constructing the indole core.
Caption: A workflow diagram of the Fischer indole synthesis.
Conclusion
The choice of a synthetic route for indole derivatives is a multifaceted decision that requires careful consideration of cost, yield, substrate scope, scalability, and safety.
-
The Fischer indole synthesis remains a workhorse in organic chemistry due to its use of inexpensive and readily available starting materials, making it a strong candidate for large-scale synthesis of robust molecules.
-
The Leimgruber-Batcho synthesis offers a milder and often higher-yielding alternative, which is particularly favored in the pharmaceutical industry for the synthesis of complex and functionalized indoles where cost may be secondary to efficiency and substrate compatibility.
-
The Bartoli indole synthesis , while more specialized, provides an invaluable tool for accessing sterically hindered 7-substituted indoles that are challenging to prepare by other means.
Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, and the economic and practical constraints of the project. This guide serves as a foundational resource to aid researchers in making an informed decision when embarking on the synthesis of this vital heterocyclic motif.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthèse d'indole de Leimgruber-Batcho — Wikipédia [fr.wikipedia.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Mechanistic comparison of different indole formation reactions
A Comparative Guide to Mechanistic Pathways in Indole Formation
The indole scaffold is a cornerstone in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its synthesis has been a subject of intense research for over a century, leading to a diverse array of named reactions. This guide provides a mechanistic comparison of several classical and modern indole formation reactions, offering researchers, scientists, and drug development professionals a comprehensive overview to aid in synthetic strategy and design. We will delve into the mechanisms, experimental conditions, and scope of the Fischer, Bischler-Möhlau, Reissert, Madelung, Leimgruber-Batcho, Larock, and Hegedus indole syntheses.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3]
Mechanism: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone. This intermediate tautomerizes to an enamine form.[4] Following protonation, the enamine undergoes a crucial[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond.[1][3] The resulting diimine intermediate then cyclizes to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[3][4]
Figure 1: General workflow for the Fischer Indole Synthesis.
Experimental Protocol (General): An equimolar mixture of the arylhydrazine and the carbonyl compound (aldehyde or ketone) is heated in the presence of an acid catalyst.[2] The reaction can often be performed in one pot without isolating the intermediate hydrazone.[2] Catalysts can be Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid (PPA), or Lewis acids such as ZnCl₂, BF₃, or AlCl₃.[3][4][6] The reaction mixture is typically refluxed for several hours.[6] After completion, the mixture is cooled, neutralized, and the crude product is purified, often by column chromatography or recrystallization.[6]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classic method that produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[7][8] This reaction is known for its harsh conditions, often requiring high temperatures, which can limit its applicability.[7]
Mechanism: The mechanism begins with the reaction of the α-bromo-acetophenone with two molecules of aniline to form an α-arylamino-ketone intermediate.[7][8] The charged aniline serves as a good leaving group during an electrophilic cyclization step. The resulting intermediate then aromatizes and tautomerizes to yield the final 2-aryl-indole product.[7] Isotopic labeling studies have provided insight into the mechanistic pathway, suggesting the involvement of an imine intermediate.[9]
Figure 2: Key steps in the Bischler-Möhlau Indole Synthesis.
Experimental Protocol (General): An α-bromo-acetophenone is heated with a significant excess of the desired aniline. The reaction is typically carried out at high temperatures, often without a solvent. The harsh conditions can lead to side products and unpredictable regioselectivity.[7] Recent modifications have introduced milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation to improve yields and reduce reaction times.[7][8]
Reissert Indole Synthesis
The Reissert synthesis is a versatile method for preparing indole-2-carboxylic acids and their derivatives. The process starts with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[10][11]
Mechanism: In the first step, a strong base (typically an alkoxide) deprotonates the methyl group of the o-nitrotoluene. This carbanion then attacks diethyl oxalate in a condensation reaction to form ethyl o-nitrophenylpyruvate.[10] The second step involves the reductive cyclization of this pyruvate intermediate. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the ketone carbonyl group. Subsequent dehydration yields the indole-2-carboxylic acid ester, which can be hydrolyzed and decarboxylated if the parent indole is desired.[10][12]
Figure 3: Workflow of the Reissert Indole Synthesis.
Experimental Protocol (General): o-Nitrotoluene is treated with diethyl oxalate in the presence of a base like potassium ethoxide.[10] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents such as zinc in acetic acid.[10] The final indole-2-carboxylic acid can be isolated, or it can be decarboxylated by heating to yield the corresponding indole.[10]
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at very high temperatures.[5] This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other methods.[5]
Mechanism: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by a strong base.[5][13] The resulting carbanion then performs a nucleophilic attack on the amide carbonyl carbon. This forms a cyclic intermediate which, after a hydrolysis workup step, yields the indole product.[5]
Figure 4: Mechanistic pathway of the Madelung Synthesis.
Experimental Protocol (General): An N-acyl-o-toluidine is heated to high temperatures (200–400 °C) with a strong base, such as sodium or potassium alkoxide, or organolithium reagents in a non-polar solvent.[5] The reaction requires anhydrous conditions. After the cyclization, a hydrolysis step is necessary to afford the final indole product. The Smith-modified Madelung synthesis utilizes organolithium reagents and allows the reaction to proceed under milder conditions.[5]
Leimgruber-Batcho Indole Synthesis
This method has become a popular alternative to the Fischer synthesis due to its high yields, mild conditions, and the ready availability of starting materials (o-nitrotoluenes).[14] The synthesis proceeds in two main steps: formation of an enamine, followed by reductive cyclization.[14]
Mechanism: The reaction starts with the formation of an enamine from an o-nitrotoluene using N,N-dimethylformamide dimethyl acetal (DMF-DMA).[14][15] The acidic methyl protons of the nitrotoluene are deprotonated, and the resulting carbanion attacks the DMF-DMA. In the second step, the nitro group of the enamine intermediate is reduced to an amine, which is followed by cyclization and the elimination of a secondary amine (e.g., pyrrolidine or dimethylamine) to form the indole ring.[14]
Figure 5: Two-stage process of the Leimgruber-Batcho Synthesis.
Experimental Protocol (General): An o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form the enamine intermediate.[14] This intermediate is often a brightly colored (red) solid.[14] The subsequent reductive cyclization can be achieved using various reducing agents, such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride.[14] The reactions generally proceed in high yield under relatively mild conditions.[14]
Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction. It constructs indoles from an ortho-iodoaniline and a disubstituted alkyne.[16] This method allows for the synthesis of a wide variety of substituted indoles with good regioselectivity.[17]
Mechanism: The catalytic cycle is believed to begin with the reduction of Pd(II) to Pd(0). The Pd(0) species undergoes oxidative addition with the o-iodoaniline.[16][17] The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. The nitrogen of the aniline derivative then displaces the halide in the vinylic palladium intermediate to form a six-membered palladacycle. Finally, reductive elimination occurs to form the indole product and regenerate the Pd(0) catalyst.[16][17]
Figure 6: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol (General): The reaction is typically carried out by reacting an o-iodoaniline with 2-5 equivalents of a disubstituted alkyne in the presence of a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source like LiCl.[16] The reaction is often performed in a polar aprotic solvent like DMF or NMP at elevated temperatures. The choice of base, solvent, and ligands can influence the reaction's efficiency and regioselectivity.[16]
Hegedus Indole Synthesis
The Hegedus indole synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[18] This method provides an efficient route to various nitrogen heterocycles, including indoles.[19]
Mechanism: The proposed mechanism involves the coordination of the palladium(II) salt to the olefin of the ortho-alkenyl aniline.[19][20] This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the palladium-activated double bond (aminopalladation). The resulting organopalladium intermediate then undergoes β-hydride elimination to form the indole ring and a Pd(0) species. An oxidant is often required to regenerate the active Pd(II) catalyst for the reaction to be catalytic.[19]
Figure 7: Key stages of the Hegedus Indole Synthesis.
Experimental Protocol (General): An o-alkenyl aniline is treated with a stoichiometric or catalytic amount of a palladium(II) salt, such as PdCl₂(MeCN)₂, in a solvent like THF with a base (e.g., Et₃N).[19] For catalytic versions, an oxidant like benzoquinone is added to regenerate the Pd(II) catalyst from the Pd(0) formed after the cyclization.[19] The reaction proceeds with yields typically ranging from 45% to 84%.[19]
Data Presentation: Comparative Summary
| Reaction Name | Starting Materials | Key Reagents / Catalysts | General Conditions | Typical Yields | Scope and Limitations |
| Fischer | Arylhydrazines, Aldehydes/Ketones | Brønsted or Lewis acids (e.g., PPA, ZnCl₂)[3] | Heating, acidic | Moderate to excellent[2] | Broad scope, but fails with acetaldehyde. Unsymmetrical ketones can give regioisomers.[1][2] |
| Bischler-Möhlau | α-Bromo-acetophenones, Anilines | Excess aniline, heat | High temperatures (>150 °C) | Poor to moderate[7] | Limited to 2-aryl-indoles; harsh conditions limit functional group tolerance.[7] |
| Reissert | o-Nitrotoluenes, Diethyl oxalate | Strong base (e.g., KOEt), then reducing agent (e.g., Zn/HOAc)[10] | Base-catalyzed condensation, then acidic reduction | Good to excellent | Good for indole-2-carboxylic acids; multi-step process.[10][11] |
| Madelung | N-Acyl-o-toluidines | Strong base (e.g., NaOEt, n-BuLi)[5] | Very high temperatures (200-400 °C) | Variable, can be high[5][21] | Harsh conditions; limited functional group tolerance. Good for 2-alkylindoles.[5] |
| Leimgruber-Batcho | o-Nitrotoluenes | DMF-DMA, Pyrrolidine, then reducing agent (e.g., Raney Ni)[14] | Mild conditions | High to excellent[14] | Broad scope, good functional group tolerance, popular industrial method.[14] |
| Larock | o-Iodoanilines, Disubstituted alkynes | Pd(II) catalyst, base (e.g., K₂CO₃), LiCl[16] | Heating (e.g., 100 °C) in polar aprotic solvent | Good to excellent[16][17] | Highly versatile, broad alkyne scope, good regioselectivity.[16][22] |
| Hegedus | o-Alkenyl anilines | Pd(II) salt (stoichiometric or catalytic with oxidant)[18] | Mild, often room temperature | Moderate to good (45-84%)[19] | Efficient for certain substituted indoles; may require stoichiometric palladium or an oxidant.[19] |
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions and Hazard Identification
This compound is a hazardous chemical that requires careful handling. According to its Safety Data Sheet (SDS), it is fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
-
Respiratory protection[1]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid generating and inhaling dust, and prevent the substance from coming into contact with eyes, skin, or clothing.
Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled, and tightly closed container. This container should be stored in a well-ventilated, locked-up area, away from incompatible materials such as acids and strong oxidizing agents.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent the chemical from entering waterways.[4]
-
Absorb: Use an inert absorbent material, such as sand, silica gel, or a universal binder, to soak up the spill.[5][6][7]
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[5][6][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE throughout the cleanup process.[1][3]
Disposal Procedure
The primary and most crucial step in the disposal of this compound is to dispose of the contents and container at an approved waste disposal plant .[7][8] This should be done in accordance with all local, regional, and national regulations.[1]
Key steps for disposal include:
-
Waste Collection: Collect the waste chemical, including any contaminated materials from spills, in a designated and properly labeled hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. They are equipped to handle and treat hazardous materials safely.
-
Documentation: Maintain records of the disposal process as required by your institution and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for disposal) is readily available in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the waste as defined by regulatory bodies.
| Parameter | Value | Reference |
| Hazard Class | Toxic, Harmful to Aquatic Life | |
| Disposal Code (Example) | Varies by jurisdiction. Consult local regulations. | |
| Incompatible Materials | Acids, Strong Oxidizing Agents | [3] |
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
